Aspirin Aluminum
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Propiedades
IUPAC Name |
aluminum;2-acetyloxybenzoate;hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H8O4.Al.H2O/c2*1-6(10)13-8-5-3-2-4-7(8)9(11)12;;/h2*2-5H,1H3,(H,11,12);;1H2/q;;+3;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MANKSFVECICGLK-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[OH-].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15AlO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23413-80-1 | |
| Record name | Aspirin aluminum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23413-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aspirin aluminum [JAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023413801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyaluminium bis(O-acetylsalicylate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.481 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ASPIRIN ALUMINUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E33TS05V6B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Aluminum Acetylsalicylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of aluminum acetylsalicylate. The information is intended to support research, development, and quality control activities related to this pharmaceutical compound.
Chemical Identity and Structure
Aluminum acetylsalicylate, also known by synonyms such as aloxiprin, aluminum aspirin, and monohydroxyaluminum diacetylsalicylate, is a chemical compound of aluminum hydroxide and aspirin.[1][2] The most common form is mono-hydroxy aluminum di-acetylsalicylate.[1] In this structure, two acetylsalicylate molecules are bound to a central aluminum atom, which also has a hydroxyl group attached.[1]
The general chemical structure can be represented as (CH₃COOC₆H₄COO)₂AlOH.[1] This arrangement results in a more stable compound compared to acetylsalicylic acid alone, which is prone to hydrolysis. The presence of the aluminum hydroxide component also provides an antacid effect, potentially mitigating the gastric irritation commonly associated with aspirin.
Molecular and Structural Identifiers:
| Identifier | Value | Source(s) |
| CAS Number | 23413-80-1 | |
| Molecular Formula | C₁₈H₁₅AlO₉ | |
| IUPAC Name | aluminum;2-acetyloxybenzoate;hydroxide | |
| InChI | InChI=1S/2C9H8O4.Al.H2O/c21-6(10)13-8-5-3-2-4-7(8)9(11)12;;/h22-5H,1H3,(H,11,12);;1H2/q;;+3;/p-3 | |
| InChI Key | MANKSFVECICGLK-UHFFFAOYSA-K | |
| SMILES | CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[OH-].[Al+3] |
A less common form, aluminum tris(acetylsalicylate), with the molecular formula C₂₇H₂₁AlO₁₂, is also reported in some databases.
Physicochemical Properties
Aluminum acetylsalicylate is typically a white to off-white powder or granules. It is odorless or may have a slight acetic acid odor. A key characteristic is its insolubility in water and many common organic solvents like alcohol, ether, and toluene. It is, however, soluble in dimethyl sulfoxide (DMSO) and decomposes in acidic or alkaline mediums.
Quantitative Physicochemical Data:
| Property | Value | Source(s) |
| Molecular Weight | 402.29 g/mol | |
| Appearance | White to off-white solid/crystalline powder | |
| Solubility | Insoluble in water, alcohol, ether, toluene. Soluble in DMSO (6 mg/mL). Decomposes in acid and alkali. | |
| Stability | More stable than acetylsalicylic acid. |
Synthesis and Experimental Protocols
A common method for synthesizing substantially pure mono-hydroxy aluminum di-acetylsalicylate involves the reaction of aspirin with an aluminum alcoholate, such as aluminum isopropylate, in the presence of water.
Detailed Synthesis Protocol (based on US Patent 2,959,606A):
-
Reactant Preparation:
-
Dissolve 20.4 grams of aluminum isopropylate in a suitable neutral organic solvent, such as isopropyl alcohol or toluene.
-
Separately, 36 grams of powdered or crystalline aspirin are prepared.
-
-
Reaction:
-
Add the dry aspirin to the aluminum isopropylate solution.
-
Stir the mixture vigorously.
-
-
Precipitation:
-
Add a small amount of water to the reaction mixture to induce the precipitation of the mono-hydroxy aluminum salt of aspirin.
-
-
Isolation and Purification:
-
Filter the precipitate from the solution.
-
Wash the collected solid with alcohol.
-
Dry the final product.
-
This method is noted for producing a high-purity product with good yield and is scalable for larger production.
Mechanism of Action and Hydrolysis
The therapeutic effects of aluminum acetylsalicylate are derived from its aspirin component, which acts as an anti-inflammatory, analgesic, and antipyretic agent by inhibiting cyclooxygenase (COX) enzymes. Upon ingestion, the compound undergoes hydrolysis in the acidic environment of the stomach, breaking down into acetylsalicylic acid and aluminum hydroxide. The aluminum hydroxide component functions as an antacid, which may help to reduce the gastrointestinal side effects associated with aspirin.
The slower dissolution rate of aluminum acetylsalicylate compared to aspirin leads to a less rapid absorption of acetylsalicylic acid.
Dissolution Rate Comparison in 0.1 N Hydrochloric Acid:
| Compound | Dissolution Rate (mg/hr-cm²) |
| Acetylsalicylic Acid (Aspirin) | 65.1 |
| Aluminum Acetylsalicylate | 8.88 |
Hydrolysis Pathway:
The following diagram illustrates the breakdown of aluminum acetylsalicylate in the stomach.
Caption: Hydrolysis of Aluminum Acetylsalicylate in the stomach.
Experimental Workflows
Workflow for Quality Control Analysis:
The following diagram outlines a typical workflow for the quality control of aluminum acetylsalicylate.
Caption: A generalized workflow for the quality control of aluminum acetylsalicylate.
References
A Technical Guide to the Synthesis of Mono-hydroxy Aluminum Di-acetylsalicylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis, properties, and experimental protocols for mono-hydroxy aluminum di-acetylsalicylate. This compound, also known as aluminum aspirin, serves as an analgesic and anti-inflammatory agent with potentially reduced gastrointestinal side effects compared to its parent compound, acetylsalicylic acid.
Introduction
Mono-hydroxy aluminum di-acetylsalicylate, or aluminum aspirin, is a chemical complex where two molecules of acetylsalicylic acid (aspirin) are bound to a central aluminum atom that also carries a hydroxyl group.[1] Its chemical formula is generally represented as (C₉H₇O₄)₂Al(OH) or C₁₈H₁₅AlO₉.[1][2] The compound is identified by the CAS number 23413-80-1.[1]
The primary advantage of this formulation is its enhanced chemical stability and reduced gastrointestinal irritation.[3] In the acidic environment of the stomach, it is designed to decompose into salicylic acid, the active analgesic, and aluminum hydroxide. The aluminum hydroxide acts as a built-in antacid, potentially mitigating the gastric mucosal damage often associated with aspirin use.
Synthesis Methodologies
The most effective and widely cited method for producing substantially pure mono-hydroxy aluminum di-acetylsalicylate involves the reaction of an aluminum alcoholate with acetylsalicylic acid in a neutral organic solvent, followed by controlled precipitation.
Primary Reaction: 2 C₉H₈O₄ (Aspirin) + Al(OR)₃ (Aluminum Alkoxide) + H₂O → (C₉H₇O₄)₂Al(OH) (Product) + 3 ROH (Alcohol)
An older, less efficient method involved the reaction of aluminum chloride with sodium aspirin in the presence of sodium carbonate, but this reaction was difficult to control due to excessive frothing. Another approach involves boiling acetylsalicylic acid with a dilute suspension of freshly precipitated aluminum hydroxide in a water-miscible organic solvent.
Experimental Protocols
The following protocols are detailed based on established synthesis methods.
Protocol 1: Synthesis from Commercial Aluminum Isopropylate
This is the most direct method for producing the target compound.
-
Reactants: Acetylsalicylic acid (Aspirin) and Aluminum Isopropylate.
-
Solvents: Isopropyl alcohol or Toluene.
-
Procedure:
-
In separate vessels, prepare two solutions:
-
Solution A: Dissolve approximately two molar equivalents of acetylsalicylic acid in isopropyl alcohol.
-
Solution B: Dissolve approximately one molar equivalent of aluminum isopropylate in a suitable solvent like toluene or isopropyl alcohol.
-
-
Thoroughly mix Solution A and Solution B with vigorous stirring.
-
Gradually add a small amount of water to the mixture while continuing to stir. The mono-hydroxy aluminum di-acetylsalicylate will begin to precipitate as a white solid.
-
Continue stirring at a controlled temperature (e.g., 30°C) for approximately 30 minutes to ensure complete precipitation.
-
Collect the precipitate by filtration.
-
Wash the filtered solid with a small amount of cold alcohol (e.g., isopropyl alcohol) and then ether to remove unreacted precursors and solvent residues.
-
Dry the final product. The resulting compound is a tasteless, stable white powder.
-
Protocol 2: Preparation of Aluminum Isopropylate (Precursor Synthesis)
If commercial aluminum isopropylate is unavailable, it can be synthesized from aluminum foil.
-
Reactants: Aluminum foil, Isopropyl alcohol, Mercuric chloride (catalyst), Carbon tetrachloride (catalyst).
-
Procedure:
-
Cut aluminum foil into small pieces and place them in a round-bottom flask.
-
Add isopropyl alcohol and a catalytic amount of mercuric chloride.
-
Set up a reflux condenser and heat the mixture to boiling in an oil bath.
-
Add a few drops of carbon tetrachloride through the condenser to initiate the reaction.
-
Continue refluxing until the aluminum foil has completely reacted and the solution appears blackish-gray (typically 1-2 hours).
-
Purify the product by removing excess isopropyl alcohol and then distilling the aluminum isopropylate. The product is a colorless, viscous liquid or white semi-solid.
-
Quantitative Data and Properties
Table 1: Reactant Quantities for Synthesis
| Reactant | Molar Ratio | Example Mass (g) | Solvent |
| Acetylsalicylic Acid | ~2 | 36.0 | Isopropyl Alcohol |
| Aluminum Isopropylate | ~1 | 20.4 | Isopropyl Alcohol/Toluene |
| Water | Variable | Added for precipitation | N/A |
Table 2: Physical and Chemical Properties
| Property | Description |
| Appearance | White to off-white crystalline powder or granules. |
| Formula | (C₉H₇O₄)₂Al(OH) / C₁₈H₁₅AlO₉ |
| Molecular Wt. | ~402.29 g/mol . |
| CAS Number | 23413-80-1. |
| Solubility | Insoluble in water, alcohol, ether, and toluene. |
| Reactivity | Decomposes in acidic or alkaline media. |
| Taste & Odor | Tasteless and may have a slight acetic odor. |
| Stability | More stable than acetylsalicylic acid. |
Characterization and Purity Assessment
To ensure the quality of the synthesized compound, the following tests are recommended:
-
Test for Free Salicylic Acid: The presence of unreacted salicylic acid, which contains a phenol group, can be detected using a 1% iron(III) chloride solution. A pure sample of the final product should not produce the characteristic purple color that indicates the presence of a phenol.
-
Qualitative Test for Aluminum: The presence of aluminum can be confirmed by standard qualitative tests. For instance, after igniting the compound with sodium carbonate, the residue is dissolved in hydrochloric acid, and the resulting solution will respond to qualitative tests for aluminum salts.
-
Assay: Quantitative analysis can be performed to determine the percentage of both aspirin and aluminum in the final compound, ensuring it meets specifications (e.g., not less than 83.0% aspirin and not less than 6.0% aluminum, calculated on an anhydrous basis).
Diagrams and Workflows
Synthesis Workflow
The following diagram illustrates the general experimental workflow for the synthesis of mono-hydroxy aluminum di-acetylsalicylate from its precursors.
Caption: Experimental workflow for the synthesis of aluminum aspirin.
Proposed Mechanism of Action in Gastric Environment
This diagram illustrates the breakdown of the compound in the stomach, highlighting its dual-action nature.
Caption: Decomposition pathway of aluminum aspirin in the stomach.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Aspirin Aluminum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspirin aluminum, also known as aluminum acetylsalicylate, is a salt of aspirin that is utilized in pharmaceutical formulations. This compound is of significant interest due to its potential to mitigate the gastrointestinal side effects commonly associated with aspirin administration. By combining the analgesic, anti-inflammatory, and antipyretic properties of acetylsalicylic acid with the gastric-sparing potential of an aluminum salt, this compound presents a unique profile for drug development. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and visual representations of key processes and pathways.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and understanding its behavior in biological systems.
General and Physical Properties
| Property | Value | Reference |
| Chemical Name | aluminum;2-acetyloxybenzoate;hydroxide | [1] |
| Synonyms | Aluminum acetylsalicylate, Aspirin aluminium, Hypyrin | [1] |
| Molecular Formula | C₁₈H₁₅AlO₉ | [1] |
| Molecular Weight | 402.29 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Odor | Odorless or with a slight acetic odor |
Solubility Profile
| Solvent | Solubility | Reference |
| Water | Practically insoluble | |
| Methanol | Practically insoluble | |
| Ethanol (95%) | Practically insoluble | |
| Diethyl Ether | Practically insoluble | |
| Dimethyl Sulfoxide (DMSO) | 6 mg/mL (14.91 mM) | |
| Sodium Hydroxide TS | Dissolves with decomposition | |
| Sodium Carbonate TS | Dissolves with decomposition |
Thermal Properties
| Property | Value | Reference |
| Boiling Point | 321.4 °C at 760 mmHg | |
| Flash Point | 131.1 °C | |
| Storage Temperature | Recommended at -20 °C for optimal stability |
Chemical Properties and Reactivity
This compound exhibits chemical behaviors characteristic of both acetylsalicylic acid and aluminum compounds.
-
Hydrolysis: The ester group in the aspirin molecule is susceptible to hydrolysis, which is the primary degradation pathway for aspirin. This reaction is accelerated in the presence of moisture and at elevated temperatures, leading to the formation of salicylic acid and acetic acid.
-
Acid-Base Properties: The compound is unstable in alkaline environments, dissolving with decomposition in solutions of sodium hydroxide and sodium carbonate. It is more stable under neutral to slightly acidic conditions.
-
Chelation: The aluminum ion can form coordination complexes, a property that influences its interaction with other molecules.
Synthesis of this compound
The synthesis of this compound typically involves a two-step process: the synthesis of acetylsalicylic acid (aspirin) followed by its reaction with an aluminum source.
Caption: A simplified workflow for the two-step synthesis of this compound.
Mechanism of Action: COX Inhibition
The primary pharmacological effect of this compound is derived from the acetylsalicylate moiety, which acts as a non-steroidal anti-inflammatory drug (NSAID). It irreversibly inhibits cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of pain, inflammation, and fever.
Caption: The inhibitory effect of this compound on the COX pathway.
Experimental Protocols
The following sections detail the methodologies for key experiments to characterize this compound. Where a specific protocol for this compound is not available, a standard method for aspirin is provided as a basis for adaptation.
Synthesis of this compound
Objective: To synthesize this compound from salicylic acid.
Materials:
-
Salicylic acid
-
Acetic anhydride
-
Concentrated sulfuric acid (catalyst)
-
Aluminum isopropoxide
-
Toluene
-
Ethanol
-
Water
-
Round-bottom flasks, reflux condenser, heating mantle, magnetic stirrer, filtration apparatus.
Procedure:
Step 1: Synthesis of Acetylsalicylic Acid (Aspirin)
-
In a fume hood, add 5.0 g of salicylic acid to a 125 mL Erlenmeyer flask.
-
Carefully add 7 mL of acetic anhydride, followed by 5-8 drops of concentrated sulfuric acid.
-
Gently swirl the flask to mix the reactants.
-
Heat the flask in a water bath at about 50-60 °C for 10-15 minutes.
-
Allow the flask to cool to room temperature.
-
Slowly add 20 mL of cold water to the flask to hydrolyze the excess acetic anhydride.
-
Cool the mixture in an ice bath to induce crystallization of aspirin.
-
Collect the crude aspirin crystals by vacuum filtration and wash with a small amount of cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure aspirin. Dry the crystals thoroughly.
Step 2: Formation of this compound
-
Dissolve 20.4 g of aluminum isopropoxide in toluene.
-
In a separate flask, prepare a solution of 36 g of the synthesized dry aspirin in ethanol.
-
Add the aspirin solution to the aluminum isopropoxide solution with vigorous stirring.
-
Add a small amount of water to the mixture to precipitate the mono-hydroxy aluminum salt of aspirin.
-
Filter the precipitate, wash it with alcohol, and dry it to obtain this compound.
High-Performance Liquid Chromatography (HPLC) for Assay and Purity
Objective: To determine the content of this compound and to detect the presence of impurities, such as free salicylic acid.
Caption: A general workflow for the HPLC analysis of this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or other suitable acid for pH adjustment.
-
This compound reference standard.
Procedure (adapted from aspirin HPLC methods):
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid) to achieve a pH of around 2.5-3.5. The exact ratio should be optimized for good separation.
-
Standard Solution Preparation: Accurately weigh a quantity of this compound reference standard and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.
-
Sample Solution Preparation: Accurately weigh a quantity of the this compound sample and dissolve it in the same solvent as the standard to achieve a similar concentration.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10-20 µL
-
Column temperature: Ambient or controlled (e.g., 30 °C)
-
Detection wavelength: 278 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. Identify the peaks based on the retention time of the standard. Calculate the amount of this compound in the sample by comparing the peak area with that of the standard. The presence of free salicylic acid can be determined by comparing its retention time with a salicylic acid standard.
Spectroscopic Identification
5.3.1 Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To confirm the identity of this compound by its UV absorbance spectrum.
Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., after dissolution with decomposition in sodium hydroxide and subsequent neutralization as described in identification tests).
-
Scan the solution using a UV-Vis spectrophotometer over a range of 200-400 nm.
-
This compound exhibits an absorption maximum between 277 nm and 279 nm.
5.3.2 Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Procedure:
-
Prepare a sample of this compound for IR analysis, typically as a potassium bromide (KBr) pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Characteristic absorption bands for the acetylsalicylate moiety are expected, including:
-
C=O stretching (ester): ~1750 cm⁻¹
-
C=O stretching (carboxylic acid, coordinated): ~1680-1700 cm⁻¹
-
C-O stretching: ~1180-1300 cm⁻¹
-
Aromatic C=C stretching: ~1450-1600 cm⁻¹
-
O-H stretching (from the hydroxide and potentially from hydrated forms): broad band around 3200-3600 cm⁻¹
-
Thermal Analysis
5.4.1 Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and thermal transitions of this compound. Note: The following is a general procedure for a solid sample and would need to be applied to this compound.
Procedure:
-
Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
The melting point is determined as the onset or peak of the endothermic event.
5.4.2 Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of this compound. Note: The following is a general procedure.
Procedure:
-
Accurately weigh 5-10 mg of the this compound sample into a TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
The TGA curve will indicate the temperatures at which decomposition occurs.
Stability Considerations
The stability of this compound is a critical factor in its formulation and storage.
-
Hydrolytic Stability: As with aspirin, this compound is susceptible to hydrolysis. It should be protected from moisture.
-
Thermal Stability: The compound has a relatively high boiling point, but degradation can occur at elevated temperatures. Recommended storage is at -20 °C.
-
pH Stability: this compound is unstable in alkaline conditions and more stable in neutral to slightly acidic environments.
Conclusion
This compound presents a promising alternative to standard aspirin with the potential for improved gastrointestinal tolerability. A thorough understanding of its physical and chemical properties is essential for its successful development into a safe and effective pharmaceutical product. This guide has provided a detailed overview of these properties, along with methodologies for their determination. Further research into the solid-state characterization, such as X-ray crystallography, would provide a more complete understanding of this important compound.
References
An In-depth Technical Guide on the Core Mechanism of Action of Aloxiprin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aloxiprin is a pharmaceutical agent formulated to deliver the therapeutic benefits of aspirin while mitigating its associated gastrointestinal side effects. As a chemical compound of aluminum hydroxide and aspirin, its mechanism of action is fundamentally rooted in the irreversible inhibition of cyclooxygenase (COX) enzymes by its active acetylsalicylic acid moiety.[1][2] This inhibition halts the production of pro-inflammatory prostaglandins and pro-aggregatory thromboxanes, underpinning its anti-inflammatory, analgesic, antipyretic, and antiplatelet effects.[1][3][4] The integrated aluminum hydroxide component serves a gastroprotective role by acting as an antacid. This guide provides a detailed examination of the molecular pathways, pharmacokinetics, and relevant experimental methodologies to characterize the action of aloxiprin.
Core Mechanism of Action: Cyclooxygenase Inhibition
Aloxiprin exerts its therapeutic effects following its hydrolysis in the gastrointestinal tract, which releases acetylsalicylic acid (aspirin) and aluminum ions. The primary mechanism of action is the irreversible inactivation of the cyclooxygenase (COX) enzymes, COX-1 and COX-2, by aspirin.
-
COX-1 Inhibition: COX-1 is a constitutively expressed enzyme found in most tissues, including platelets and the gastric mucosa. It is responsible for synthesizing prostaglandins that maintain the integrity of the stomach lining and thromboxane A2 (TXA2), which is a potent promoter of platelet aggregation. Aspirin's irreversible inhibition of platelet COX-1 is the basis for its long-lasting antiplatelet effect, which persists for the lifespan of the platelet (7-10 days).
-
COX-2 Inhibition: COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli. It is the primary source of prostaglandins that mediate inflammation, pain, and fever. Inhibition of COX-2 is responsible for the anti-inflammatory, analgesic, and antipyretic properties of aloxiprin.
The inhibition process involves the covalent modification of the COX enzymes. Aspirin transfers its acetyl group to a serine residue (specifically Ser-530 in COX-1) within the enzyme's active site. This acetylation irreversibly blocks the binding of the natural substrate, arachidonic acid, to the enzyme's catalytic site, thereby preventing the synthesis of prostaglandins and thromboxanes.
Signaling Pathway
The following diagram illustrates the arachidonic acid cascade and the inhibitory action of aloxiprin's active component, aspirin.
The Dual-Component Advantage
Aloxiprin is a chemical combination of aspirin and aluminum hydroxide. This formulation provides a dual benefit: the therapeutic effects of aspirin and the gastroprotective action of aluminum hydroxide.
Data Presentation
Specific quantitative pharmacokinetic and pharmacodynamic data for the aloxiprin formulation are limited in publicly accessible literature. The data presented below are for aspirin, the active component of aloxiprin. The aluminum hydroxide in aloxiprin may alter the absorption profile; studies suggest that co-administration of antacids can increase the Cmax of aspirin, likely by increasing gastric pH and accelerating tablet dissolution. One study noted that an aluminum derivative of aspirin had a lower absorption rate constant compared to other formulations.
Table 1: In Vitro COX Inhibition by Aspirin
| Enzyme | IC50 Value (µM) | IC50 Value (µg/mL) | Assay System |
| COX-1 | 3.57 | 5 | Human Articular Chondrocytes |
| COX-2 | 29.3 | 210 | Human Articular Chondrocytes |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Pharmacokinetic Parameters of Oral Aspirin (500 mg Dose)
| Parameter | Value | Unit | Notes |
| Cmax (Peak Plasma Concentration) | 4.84 | mg/L | Data for immediate-release oral aspirin. |
| Tmax (Time to Peak Concentration) | 0.50 | hours | For immediate-release formulations. |
| AUC0–∞ (Total Drug Exposure) | 5.12 | mg·hour/L | Data for immediate-release oral aspirin. |
| Half-life (t½) | ~0.25 | hours | Aspirin is rapidly hydrolyzed to salicylate. |
| Metabolite Half-life (Salicylate) | 2-3 | hours | At low doses; increases with higher doses due to saturable metabolism. |
| Bioavailability | ~70% | % | Refers to intact acetylsalicylic acid reaching systemic circulation due to first-pass hydrolysis. |
Table 3: Clinical Efficacy of Aloxiprin in Rheumatoid Arthritis
| Study | Comparator | Patient Population | Key Finding |
| Wright, 1976 | Micro-encapsulated aspirin | 33 outpatients with rheumatoid arthritis | Both preparations improved clinical status; the difference in response was not statistically significant. |
| Aylward et al., 1975 | Alclofenac (3g/day) vs. Aspirin (4.8g/day) | 76 patients with active rheumatoid arthritis | The analgesic and anti-inflammatory activity of 3g alclofenac was found to be equivalent to 4.8g aspirin. |
Experimental Protocols
Characterizing the mechanism of action of aloxiprin involves assays to determine its effect on COX enzyme activity, prostaglandin synthesis, and platelet function.
Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available COX activity assay kits.
Objective: To determine the IC50 of the test compound (aspirin released from aloxiprin) for COX-1 and COX-2.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
COX Cofactor Solution (containing hematin)
-
Fluorometric Probe (e.g., ADHP)
-
Arachidonic Acid (substrate)
-
Test compound (aspirin) dissolved in DMSO
-
96-well black microplate
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
Methodology:
-
Reagent Preparation: Prepare working solutions of COX enzymes, cofactors, probe, and arachidonic acid in COX Assay Buffer as per manufacturer's instructions. Prepare serial dilutions of aspirin (e.g., from 0.01 µM to 1000 µM) in DMSO.
-
Assay Setup: To each well of the 96-well plate, add:
-
80 µL COX Assay Buffer
-
10 µL COX Cofactor Solution
-
10 µL of either COX-1 or COX-2 enzyme solution.
-
-
Inhibitor Addition: Add 2 µL of the diluted aspirin solution or DMSO (for vehicle control) to the appropriate wells.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.
-
Measurement: Immediately begin reading the fluorescence in kinetic mode at 37°C for 10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percentage of inhibition for each aspirin concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the aspirin concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol: Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol is based on the gold standard method for assessing platelet function.
Objective: To quantify the inhibitory effect of aspirin (from aloxiprin) on platelet aggregation induced by various agonists.
Materials:
-
Freshly drawn human whole blood in 3.2% sodium citrate tubes.
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
Platelet agonists: Arachidonic Acid (AA), Adenosine Diphosphate (ADP), Collagen.
-
Light Transmission Aggregometer.
-
Test compound (aspirin) or vehicle control.
Methodology:
-
PRP and PPP Preparation:
-
Centrifuge citrated whole blood at 200 x g for 15 minutes at room temperature to obtain PRP (supernatant).
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP (supernatant).
-
-
Instrument Calibration: Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Assay Procedure:
-
Pipette 450 µL of PRP into a siliconized glass cuvette with a stir bar and place it in the heating block (37°C) of the aggregometer.
-
Add 5 µL of aspirin solution (at desired concentration) or vehicle and incubate for 5 minutes.
-
Add 50 µL of an agonist (e.g., 1.5 mM Arachidonic Acid) to the cuvette to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The primary outcome is the maximum percentage of aggregation.
-
Calculate the percentage of inhibition of aggregation for the aspirin-treated sample compared to the vehicle control.
-
The concentration of aspirin that inhibits 50% of the maximal aggregation is the IC50 value for that specific agonist.
-
Conclusion
The mechanism of action of aloxiprin is a well-defined, dual-faceted process. Its therapeutic efficacy is driven by the irreversible inhibition of COX-1 and COX-2 enzymes by its aspirin component, leading to a potent reduction in the synthesis of prostaglandins and thromboxanes. This accounts for its anti-inflammatory, analgesic, and antiplatelet effects. Concurrently, its aluminum hydroxide component provides a crucial gastroprotective benefit by neutralizing stomach acid, thereby improving the safety profile compared to standard aspirin. The quantitative data for aspirin's COX inhibition and pharmacokinetics provide a solid foundation for understanding the activity of aloxiprin, while established in vitro and in vivo experimental protocols allow for its continued characterization and comparison with other anti-inflammatory agents.
References
An In-depth Technical Guide to the Solubility of Aspirin Aluminum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of aspirin aluminum, also known as aluminum acetylsalicylate. Due to its nature as a sparingly soluble salt, understanding its behavior in various solvents is critical for formulation development, bioavailability, and therapeutic efficacy. This document outlines its solubility profile, details experimental protocols for solubility determination, and presents relevant mechanisms and workflows through diagrams.
Executive Summary
This compound is a chemical compound that combines the anti-inflammatory, analgesic, and antipyretic properties of aspirin with the gastric-acid-neutralizing effects of aluminum hydroxide[1][2]. This combination aims to reduce the gastrointestinal irritation commonly associated with aspirin[1]. A key physicochemical property of this compound is its low solubility in many common solvents, which presents challenges and opportunities in drug formulation. This guide offers a detailed examination of its solubility, providing both qualitative and quantitative data, alongside standardized methodologies for its assessment.
Solubility Profile of this compound
The solubility of a drug substance is a critical factor that influences its dissolution rate and subsequent absorption in the body. This compound is characterized by its generally low solubility in neutral organic solvents and water.
Qualitative Solubility
Pharmacopeial descriptions consistently classify this compound as "practically insoluble" in a range of common solvents. This low solubility is a defining characteristic of the compound.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility Description | Source |
| Water | Practically Insoluble | [3][4] |
| Methanol | Practically Insoluble | |
| Ethanol (95%) | Practically Insoluble | |
| Diethyl Ether | Practically Insoluble | |
| Toluene | Insoluble | |
| Other Neutral Organic Solvents | Insoluble | |
| Sodium Hydroxide TS | Dissolves with decomposition | |
| Sodium Carbonate TS | Dissolves with decomposition |
Quantitative Solubility Data
Quantitative solubility data for this compound is limited in publicly available literature. However, some data points and comparative dissolution rates have been reported.
Table 2: Quantitative Solubility and Dissolution Data for this compound
| Solvent/Medium | Value | Unit | Source |
| Dimethyl Sulfoxide (DMSO) | 6 | mg/mL | |
| 0.1 N Hydrochloric Acid | 8.88 | mg/hr-cm² (dissolution rate) |
It is important to note that the dissolution rate in hydrochloric acid is significantly slower than that of regular aspirin (65.1 mg/hr-cm²), highlighting the impact of the aluminum salt formation on its dissolution in acidic environments.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound and is recommended by various regulatory bodies. The following is a detailed protocol for determining the solubility of a sparingly soluble compound like this compound.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound powder
-
Solvent of interest (e.g., water, ethanol, pH buffers)
-
Volumetric flasks
-
Stoppered conical flasks or vials
-
Shaking incubator or water bath with agitation
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Calibrated pH meter
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification
Procedure:
-
Preparation of Solvent: Prepare the desired solvent or buffer system and adjust the pH if necessary.
-
Addition of Excess Solute: Add an excess amount of this compound to a stoppered flask containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the flasks in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the flasks for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. The equilibration time should be sufficient to ensure that the concentration of the dissolved solute remains constant.
-
Phase Separation: After equilibration, allow the suspensions to settle. Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by filtration of the supernatant through a syringe filter. It is crucial to avoid any transfer of solid particles into the sample for analysis.
-
Quantification: Accurately dilute the clear, saturated filtrate with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Data Analysis: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reproducibility of the results.
Visualizations
Dual Mechanism of Action of this compound
This compound, commercially known as Aloxiprin, exhibits a dual mechanism of action that combines the therapeutic effects of aspirin with the gastroprotective properties of aluminum hydroxide.
Caption: Dual mechanism of Aloxiprin, showing both gastroprotective and anti-inflammatory pathways.
Experimental Workflow for Shake-Flask Solubility Determination
The shake-flask method is a standardized procedure for measuring the equilibrium solubility of a compound. The workflow ensures accurate and reproducible results.
Caption: A typical experimental workflow for the shake-flask solubility determination method.
Logical Workflow for Formulation Development of Poorly Soluble Drugs
The low solubility of active pharmaceutical ingredients (APIs) like this compound necessitates a structured approach to formulation development to enhance bioavailability.
Caption: A logical workflow for the formulation development of poorly soluble drugs like this compound.
References
In-Depth Technical Guide to the Infrared Analysis of Aluminum Acetylsalicylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for the infrared (IR) analysis of aluminum acetylsalicylate. It is designed to furnish researchers, scientists, and drug development professionals with the necessary details to perform and interpret Fourier Transform Infrared (FTIR) spectroscopy for the characterization of this active pharmaceutical ingredient.
Introduction
Aluminum acetylsalicylate, an aluminum salt of acetylsalicylic acid, is utilized for its analgesic, anti-inflammatory, and antipyretic properties. Infrared spectroscopy is a powerful analytical technique for its identification and quality control, offering a molecular fingerprint by probing the vibrational modes of its functional groups. The coordination of the acetylsalicylate ligand to the aluminum ion induces characteristic shifts in the IR absorption bands, particularly in the carboxylate and ester regions of the spectrum. This guide will detail the expected spectral features, provide experimental protocols for analysis, and illustrate the workflows for data acquisition and interpretation.
Theoretical Background: Expected Vibrational Modes
The infrared spectrum of aluminum acetylsalicylate is best understood by comparing it to that of its parent compound, acetylsalicylic acid. The key spectral changes arise from the deprotonation of the carboxylic acid group and its subsequent coordination to the aluminum ion.
Key Spectral Regions of Interest:
-
Carbonyl Stretching Region (C=O): Acetylsalicylic acid exhibits two distinct C=O stretching vibrations: one for the carboxylic acid (~1680-1700 cm⁻¹) and one for the ester group (~1750 cm⁻¹). Upon formation of aluminum acetylsalicylate, the carboxylic acid C=O stretching band is replaced by two new bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching of the carboxylate group (COO⁻).
-
Hydroxyl Region (O-H): The broad O-H stretching band of the carboxylic acid dimer in acetylsalicylic acid (typically in the 2500-3300 cm⁻¹ region) is expected to disappear upon salt formation. A new, sharper band corresponding to the Al-OH stretching may appear, as the common form is mono-hydroxy aluminum di-acetylsalicylate.
-
Metal-Oxygen Stretching Region: The low-frequency region of the spectrum (below 600 cm⁻¹) will contain vibrations corresponding to the Al-O bonds between the aluminum ion and the carboxylate oxygen atoms.
Quantitative Data Summary
The following table summarizes the characteristic infrared absorption peaks for acetylsalicylic acid and the expected shifts upon coordination to aluminum to form aluminum acetylsalicylate. These values are based on typical spectral data for acetylsalicylic acid and established principles of metal-carboxylate coordination chemistry[1][2][3].
| Functional Group | Vibrational Mode | Acetylsalicylic Acid (cm⁻¹) | Expected Aluminum Acetylsalicylate (cm⁻¹) | Rationale for Shift |
| Carboxylic Acid | ν(O-H) | 2500-3300 (broad) | Absent | Deprotonation of the carboxylic acid group. |
| Ester | ν(C=O) | ~1750 | ~1750 | The ester group is not directly involved in coordination, so minimal shift is expected. |
| Carboxylic Acid | ν(C=O) | ~1680 | Absent | Replaced by carboxylate stretches. |
| Carboxylate | νₐₛ(COO⁻) | - | ~1550-1610 | Formation of the carboxylate anion and coordination to the metal center. |
| Aromatic Ring | ν(C=C) | ~1605 | ~1605 | Minimal change expected in the benzene ring vibrations. |
| Carboxylate | νₛ(COO⁻) | - | ~1400-1450 | Formation of the carboxylate anion and coordination to the metal center. |
| Acetyl Group | δ(CH₃) | ~1370 | ~1370 | Minimal change expected. |
| Ester | ν(C-O) | ~1180-1220 | ~1180-1220 | Minimal change expected. |
| Aluminum Hydroxide | ν(Al-OH) | - | Present (if hydroxylated) | Presence of the hydroxyl group attached to the aluminum. |
| Metal-Oxygen | ν(Al-O) | - | Below 600 | New vibrational modes from the aluminum-carboxylate bond. |
Experimental Protocols
Two common methods for the infrared analysis of solid samples like aluminum acetylsalicylate are the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) method.
Potassium Bromide (KBr) Pellet Method
This is a traditional transmission method that provides high-quality spectra.
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Hydraulic press and pellet die
-
Agate mortar and pestle
-
Infrared grade Potassium Bromide (KBr), dried
-
Aluminum acetylsalicylate sample
-
Spatula and weighing paper
Procedure:
-
Drying: Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum. Store in a desiccator.
-
Sample Preparation: Weigh approximately 1-2 mg of the aluminum acetylsalicylate sample.
-
Mixing: Add the sample to an agate mortar along with approximately 100-200 mg of the dried KBr.
-
Grinding: Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.
-
Pellet Formation: Transfer the powder to the pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or semi-transparent pellet.
-
Background Collection: Place the KBr pellet in the sample holder of the FTIR spectrometer and collect a background spectrum.
-
Sample Analysis: Place the sample pellet in the holder and acquire the infrared spectrum over the desired range (e.g., 4000-400 cm⁻¹).
Attenuated Total Reflectance (ATR)-FTIR Method
This method is rapid, requires minimal sample preparation, and is non-destructive.
Materials and Equipment:
-
FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)
-
Aluminum acetylsalicylate sample
-
Spatula
Procedure:
-
Background Collection: Ensure the ATR crystal surface is clean. Record a background spectrum with the clean, empty crystal.
-
Sample Application: Place a small amount of the aluminum acetylsalicylate powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Use the ATR's pressure clamp to apply firm and consistent pressure to the sample, ensuring good contact between the powder and the crystal.
-
Sample Analysis: Acquire the infrared spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Cleaning: After analysis, release the pressure, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the infrared analysis of aluminum acetylsalicylate.
Caption: Experimental workflow for FTIR analysis.
Spectral Interpretation Logic
This diagram outlines the logical steps involved in interpreting the FTIR spectrum of aluminum acetylsalicylate.
Caption: Logical flow for spectral interpretation.
References
An In-depth Technical Guide to the Crystalline Structure of Aspirin Aluminum
For: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the crystalline structure of aspirin aluminum, also known as aluminum acetylsalicylate. It details the compound's physicochemical properties, synthesis, and the analytical techniques used for its characterization. Due to the limited availability of public crystallographic data for this compound, this guide leverages data from aspirin polymorphs as a reference for comparative analysis and outlines the experimental protocols for characterization.
Introduction to this compound
This compound is a salt of acetylsalicylic acid where aluminum is the counter-ion.[1] It is a white to off-white crystalline powder.[2] This compound combines the anti-inflammatory and analgesic properties of aspirin with the gastroprotective effects of aluminum, which can help mitigate the gastric irritation often associated with aspirin use.[1] The chemical formula for the common form, mono-hydroxy aluminum di-acetylsalicylate, is (C₉H₇O₄)₂Al(OH).[3][4]
Physicochemical Properties
This compound exhibits distinct physical and chemical properties that are crucial for its formulation and therapeutic action.
| Property | Description |
| Molecular Formula | C₁₈H₁₅AlO₉ |
| Molecular Weight | 402.29 g/mol |
| Appearance | White to off-white crystalline powder. |
| Solubility | Practically insoluble in water, methanol, ethanol, and diethyl ether. It dissolves with decomposition in sodium hydroxide and sodium carbonate solutions. |
| Stability | More stable than acetylsalicylic acid, which is attributed to the amphoteric nature of the aluminum ion. |
| Odor | Odorless or has a slight acetic odor. |
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of aspirin with an aluminum alkoxide, such as aluminum isopropylate, followed by precipitation.
A patented method describes the production of substantially pure mono-hydroxy aluminum di-acetylsalicylate. The process involves reacting approximately two moles of aspirin with about one mole of aluminum isopropylate. The reaction can be carried out by dissolving the reactants in a neutral organic solvent, such as isopropyl alcohol or toluene. The mono-hydroxy aluminum salt of aspirin is then precipitated by the gradual addition of a small amount of water. The resulting precipitate is filtered, washed with a suitable solvent like alcohol, and then dried.
Crystalline Structure Analysis
The definitive determination of a crystalline structure is achieved through single-crystal X-ray diffraction. However, for polycrystalline powders, which is the common form of this compound, Powder X-ray Diffraction (PXRD) is the primary analytical technique.
Table 1: Crystallographic Data for Aspirin Polymorphs
| Parameter | Aspirin Form I | Aspirin Form II |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P 1 21/c 1 | P 1 21/c 1 |
| Cell Lengths (Å) | a = 11.233, b = 6.544, c = 11.231 | a = 12.1016, b = 6.4721, c = 11.3344 |
| Cell Angles (°) | α = 90, β = 95.89, γ = 90 | α = 90, β = 111.593, γ = 90 |
| Cell Volume (ų) | 821.2 | 825.44 |
Experimental Protocols
Detailed methodologies for the characterization of the crystalline structure of pharmaceutical powders like this compound are crucial for quality control and regulatory purposes. The following are standard protocols for key analytical techniques.
Powder X-ray Diffraction (PXRD)
Objective: To identify the crystalline phase and assess the degree of crystallinity.
Methodology:
-
A small amount of the this compound powder is gently packed into a sample holder.
-
The sample is placed in a powder diffractometer.
-
The sample is irradiated with monochromatic X-rays (typically Cu Kα radiation, λ = 1.5406 Å).
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The resulting diffraction pattern is then compared to reference patterns from databases or theoretical calculations to identify the crystalline phases present. A lack of sharp peaks would indicate an amorphous solid. A shift of diffraction lines by more than 0.2° in 2θ compared to a reference standard can indicate a different crystal structure.
Differential Scanning Calorimetry (DSC)
Objective: To determine thermal properties such as melting point, enthalpy of fusion, and to detect polymorphic transitions.
Methodology:
-
A few milligrams of the this compound powder are accurately weighed into an aluminum DSC pan.
-
The pan is hermetically sealed.
-
The sample and an empty reference pan are placed in the DSC cell.
-
The temperature of the cell is increased at a constant rate (e.g., 10 °C/min).
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured and plotted against temperature. Endothermic events (like melting) and exothermic events (like crystallization) are observed as peaks.
Scanning Electron Microscopy (SEM)
Objective: To visualize the morphology, particle size, and shape of the this compound crystals.
Methodology:
-
A small amount of the this compound powder is mounted on an SEM stub using conductive adhesive.
-
The sample is coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging.
-
The stub is placed in the SEM chamber, and the chamber is evacuated.
-
A high-energy beam of electrons is scanned across the sample surface.
-
The signals from the interaction of the electron beam with the sample (secondary electrons, backscattered electrons) are collected to form an image of the surface topography.
Polymorphism
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a drug can have different physical properties, including solubility, melting point, and stability, which can impact its bioavailability and therapeutic efficacy. While aspirin is known to have at least two polymorphs, the polymorphism of this compound has not been extensively reported in the literature. Further studies would be required to investigate the potential for different crystalline forms of this compound and their respective properties.
Conclusion
This compound is a crystalline compound with therapeutic advantages over traditional aspirin. While its fundamental physicochemical properties are known, detailed public information on its crystal structure is scarce. The application of standard analytical techniques such as Powder X-ray Diffraction, Differential Scanning Calorimetry, and Scanning Electron Microscopy is essential for a thorough characterization of its solid-state properties. The experimental protocols outlined in this guide provide a framework for such investigations, which are critical for ensuring the quality, stability, and efficacy of this compound in pharmaceutical formulations. Further research into the potential polymorphism of this compound is warranted to fully understand its solid-state behavior.
References
Methodological & Application
Application Notes and Protocols for Aspirin Aluminum in Sustained-Release Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and analysis of sustained-release drug delivery systems utilizing aspirin aluminum (aluminum acetylsalicylate).
Introduction
Aspirin, or acetylsalicylic acid, is a widely used nonsteroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and antiplatelet properties[1][2]. However, its use can be associated with gastrointestinal side effects[3]. Sustained-release formulations aim to prolong the therapeutic effect, improve patient compliance, and potentially reduce adverse effects by maintaining a steady plasma concentration of the drug[3][4].
Aluminum aspirin, a salt of aspirin, offers unique properties for developing sustained-release dosage forms. Its inherent water insolubility can be leveraged to control the drug release rate. Historical formulations have utilized aluminum aspirin as a film-forming agent to envelop therapeutic agents, thereby creating a sustained-release profile. Modern approaches can adapt these principles by incorporating aluminum aspirin into matrix-based systems.
Formulation of Sustained-Release Tablets
The following section details the components and a general protocol for preparing sustained-release tablets containing this compound.
Key Formulation Components
| Component | Function | Example Materials |
| Active Pharmaceutical Ingredient (API) | Therapeutic Agent | This compound |
| Release-Controlling Polymer | Forms a matrix to control drug diffusion and/or erosion | Ethylcellulose, Hydroxypropyl Methylcellulose (HPMC), Eudragit RS100, Polyacrylic Resin |
| Filler/Diluent | Adds bulk to the formulation | Lactose, Microcrystalline Cellulose |
| Binder | Promotes adhesion of particles in the granules | Povidone K-30, Starch |
| Lubricant | Prevents tablet sticking to machinery | Magnesium Stearate, Hydrogenated Vegetable Oils |
| Film-Modifying Polymer (Optional) | Modifies the film characteristics of this compound | Polyvinyl Pyrrolidone |
Experimental Protocol: Wet Granulation Method
This protocol is adapted from methodologies for preparing sustained-release aspirin tablets.
-
Sieving: Pass this compound, the release-controlling polymer(s), and the filler through an appropriate mesh sieve (e.g., 80 mesh) to ensure uniformity.
-
Dry Mixing: Blend the sieved powders in a planetary mixer for 15-20 minutes.
-
Binder Preparation: Prepare a binder solution. For instance, a 5% solution of hypromellose in alcohol can be used.
-
Granulation: Add the binder solution to the powder blend slowly while mixing to form a damp mass of suitable consistency.
-
Wet Screening: Pass the wet mass through a coarser sieve to produce granules.
-
Drying: Dry the granules in a hot air oven at a controlled temperature (e.g., 50-60°C) until the desired moisture content is achieved.
-
Dry Screening: Sieve the dried granules to obtain a uniform granule size.
-
Lubrication: Add the lubricant (e.g., magnesium stearate) and blend for a final 5 minutes.
-
Compression: Compress the final blend into tablets using a tablet compression machine with appropriate punches.
Characterization and Quality Control
Physicochemical Tests for Tablets
Standard quality control tests should be performed on the compressed tablets.
| Test | Purpose |
| Hardness | To ensure the tablet can withstand mechanical stress. |
| Friability | To measure the tablet's durability during handling. |
| Weight Variation | To ensure dosage uniformity. |
| Disintegration | To determine the time it takes for the tablet to break apart in a liquid medium. |
In Vitro Dissolution Studies
Dissolution testing is critical for evaluating the drug release profile of a sustained-release formulation.
Protocol: USP Apparatus 2 (Paddle Method)
This protocol is based on standard dissolution testing procedures for aspirin tablets.
-
Apparatus Setup: Use a USP Apparatus 2 (paddle) dissolution tester.
-
Dissolution Medium: Prepare 900 mL of a suitable dissolution medium, such as pH 4.5 acetate buffer or pH 6.8 phosphate buffer. Maintain the temperature at 37 ± 0.5°C.
-
Test Initiation: Place one tablet in each dissolution vessel and start the apparatus at a specified paddle speed (e.g., 75 rpm).
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Sample Analysis: Analyze the concentration of aspirin in the collected samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.
Pharmacokinetic Evaluation
Pharmacokinetic studies are essential to understand the in vivo performance of the sustained-release formulation.
Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration of the drug. |
| Tmax | Time to reach Cmax. |
| AUC (Area Under the Curve) | Total drug exposure over time. |
| T½ (Half-life) | Time required for the drug concentration to decrease by half. |
Summary of Pharmacokinetic Data for Sustained-Release Aspirin
The following table summarizes pharmacokinetic parameters for acetylsalicylic acid (ASA) and its active metabolite, salicylic acid (SA), from a study comparing enteric-coated (Ec) and enteric-coated sustained-release (EcSr) aspirin tablets.
| Formulation (100 mg) | Analyte | Cmax (ng/mL) | Tmax (h) | AUC₀-t (h·ng/mL) | T½ (h) |
| Ec a.c. | ASA | 758.38 ± 455.34 | 6.75 | 1008.88 ± 452.27 | 0.43 ± 0.08 |
| SA | 6409.38 ± 2098.52 | 7.25 | 29131.41 ± 9376.23 | 2.21 ± 0.46 | |
| EcSr a.c. | ASA | 222.77 ± 98.04 | 4.50 | 918.04 ± 238.40 | 1.44 ± 0.59 |
| SA | 2863.53 ± 679.73 | 10.00 | 27243.97 ± 7465.16 | 2.69 ± 0.72 | |
| EcSr p.c. | ASA | 194.54 ± 61.19 | 8.25 | 845.55 ± 183.25 | 4.32 ± 10.04 |
| SA | 2913.75 ± 853.27 | 10.00 | 27240.25 ± 7444.67 | 3.51 ± 2.06 |
a.c. = before meals; p.c. = after meals. Data presented as mean ± standard deviation.
Analytical Methodologies
A robust and validated analytical method is crucial for the accurate quantification of aspirin and its related substances.
Protocol: High-Performance Liquid Chromatography (HPLC)
This is a generalized HPLC method for the analysis of aspirin.
-
Chromatographic System: An Alliance iS HPLC System or equivalent with a PDA detector.
-
Column: XSelect HSS T3, 4.6 mm x 150 mm, 3.5 µm, or equivalent.
-
Mobile Phase: A gradient of a buffer solution (e.g., sodium perchlorate, pH 2.5) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 275 nm.
-
Sample Preparation: Crush tablets and dissolve in a suitable diluent (e.g., 60:40 water/acetonitrile with 0.1% formic acid) to a known concentration. The solution may require sonication and centrifugation or filtration before injection.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflows and logical relationships in the development of sustained-release this compound systems.
Caption: Workflow for Formulation and Analysis of Sustained-Release Tablets.
Caption: Protocol for In Vitro Dissolution Testing.
Caption: Factors Influencing the Pharmacokinetic Profile.
References
Application Notes and Protocols for the Quantification of Aspirin and Aluminum in Tablets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspirin (acetylsalicylic acid) is a widely used analgesic and anti-inflammatory drug. In some formulations, it is combined with aluminum-containing compounds, such as aluminum hydroxide, which can act as a buffering agent to reduce gastric irritation. The accurate quantification of both aspirin and aluminum is critical for quality control, ensuring the safety, efficacy, and stability of the final tablet product. These application notes provide detailed protocols for the individual quantification of aspirin and aluminum in tablets using common analytical techniques.
Quantification of Aspirin
Two primary methods are presented for the quantification of aspirin: High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. HPLC is a highly specific and sensitive method, while UV-Vis spectrophotometry offers a simpler and more cost-effective alternative.
Method 1: High-Performance Liquid Chromatography (HPLC)
This method provides a robust and specific means of quantifying aspirin, separating it from potential degradation products and excipients.
Experimental Protocol
1. Reagents and Materials
-
Aspirin reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Phosphoric acid
-
Deionized water
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
3. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of water, acetonitrile, and phosphoric acid (e.g., 700:300:30 v/v/v). Filter and degas the mobile phase before use.
-
Standard Stock Solution: Accurately weigh about 25 mg of aspirin reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 50, 100, 150, 200, 250 µg/mL).
-
Sample Preparation:
-
Weigh and finely powder not fewer than 20 tablets to ensure homogeneity.
-
Accurately weigh a portion of the powder equivalent to about 100 mg of aspirin and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15-20 minutes to dissolve the aspirin.
-
Allow the solution to cool to room temperature and then dilute to volume with the mobile phase.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
4. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
5. Analysis
-
Inject the working standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solution and record the peak area.
-
Calculate the concentration of aspirin in the sample using the calibration curve.
Data Presentation
| Parameter | Value |
| Linearity Range | 50-250 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98-102% |
Typical validation parameters for an HPLC method for aspirin quantification.
Experimental Workflow for HPLC Analysis of Aspirin
Caption: Workflow for the quantification of aspirin in tablets by HPLC.
Method 2: UV-Vis Spectrophotometry
This method is based on the hydrolysis of aspirin to salicylic acid, which then forms a colored complex with iron(III) ions. The absorbance of this complex is measured spectrophotometrically.
Experimental Protocol
1. Reagents and Materials
-
Aspirin reference standard
-
1 M Sodium Hydroxide (NaOH)
-
0.02 M Iron(III) chloride (FeCl₃) in 0.1 M HCl
-
Deionized water
2. Instrumentation
-
UV-Vis Spectrophotometer
3. Preparation of Solutions
-
Standard Stock Solution:
-
Accurately weigh about 100 mg of aspirin reference standard into a 100 mL beaker.
-
Add 10 mL of 1 M NaOH and heat gently to hydrolyze the aspirin.
-
Quantitatively transfer the solution to a 250 mL volumetric flask and dilute to volume with deionized water.
-
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in 50 mL volumetric flasks. To each flask, add the required volume of stock solution and dilute to volume with the iron(III) chloride solution to generate a calibration curve (e.g., 5, 10, 15, 20, 25 µg/mL of salicylic acid equivalent).
-
Sample Preparation:
-
Weigh and finely powder at least 20 tablets.
-
Accurately weigh a portion of the powder equivalent to about 100 mg of aspirin into a 100 mL beaker.
-
Follow the same hydrolysis and dilution procedure as for the standard stock solution to a final volume of 250 mL.
-
Dilute a suitable aliquot of this solution with the iron(III) chloride solution to bring the concentration within the range of the calibration curve.
-
4. Analysis
-
Set the spectrophotometer to a wavelength of 530 nm.
-
Use the iron(III) chloride solution as a blank.
-
Measure the absorbance of the working standard solutions and the prepared sample solution.
-
Construct a calibration curve of absorbance versus concentration for the standards.
-
Determine the concentration of aspirin in the sample from the calibration curve.
Data Presentation
| Parameter | Value |
| Wavelength (λmax) | 530 nm |
| Linearity Range | 5-25 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Molar Absorptivity | ~1.5 x 10³ L mol⁻¹ cm⁻¹ |
Typical parameters for the spectrophotometric analysis of aspirin.
Chemical Reaction and Measurement Principle
Caption: Principle of the spectrophotometric quantification of aspirin.
Quantification of Aluminum
The quantification of aluminum in tablets can be achieved by Atomic Absorption Spectroscopy (AAS) or by a complexometric titration method as described in the United States Pharmacopeia (USP).
Method 1: Atomic Absorption Spectroscopy (AAS)
AAS is a sensitive and specific method for the determination of elemental composition.
Experimental Protocol
1. Reagents and Materials
-
Aluminum reference standard (1000 ppm)
-
Concentrated Nitric Acid (HNO₃)
-
Deionized water
2. Instrumentation
-
Atomic Absorption Spectrometer with an aluminum hollow cathode lamp
-
Nitrous oxide-acetylene flame
3. Preparation of Solutions
-
Standard Stock Solution: Use a commercially available 1000 ppm aluminum standard.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 5, 10, 20, 30, 40 ppm) in 1% (v/v) nitric acid.
-
Sample Preparation:
-
Weigh and finely powder at least 20 tablets.
-
Accurately weigh a portion of the powder equivalent to about 100 mg of aluminum into a 100 mL beaker.
-
Add 20 mL of 1:1 nitric acid and heat gently on a hot plate until the sample is dissolved.
-
Allow the solution to cool and quantitatively transfer it to a 250 mL volumetric flask.
-
Dilute to volume with deionized water.
-
Further dilute an aliquot of this solution with 1% (v/v) nitric acid to bring the aluminum concentration into the working range of the standards.
-
4. Instrumental Parameters
-
Wavelength: 309.3 nm
-
Slit Width: 0.7 nm
-
Lamp Current: As per manufacturer's recommendation
-
Flame: Nitrous oxide-acetylene
5. Analysis
-
Aspirate the blank (1% nitric acid), working standards, and the sample solution into the flame.
-
Measure the absorbance of each solution.
-
Construct a calibration curve of absorbance versus concentration for the standards.
-
Determine the concentration of aluminum in the sample from the calibration curve.
Data Presentation
| Parameter | Value |
| Wavelength | 309.3 nm |
| Linearity Range | 5-40 ppm |
| Correlation Coefficient (r²) | > 0.995 |
| Detection Limit | ~0.1 ppm |
Typical parameters for the AAS analysis of aluminum.
Workflow for AAS Analysis of Aluminum
Caption: General workflow for the quantification of aluminum in tablets by AAS.
Method 2: Complexometric Titration (USP Method)
This method, adapted from the USP monograph for "Aspirin, Alumina, and Magnesia Tablets", involves a back titration with EDTA.
Experimental Protocol
1. Reagents and Materials
-
0.05 M Edetate Disodium (EDTA) VS
-
0.05 M Zinc Sulfate VS
-
Acetic acid-ammonium acetate buffer TS
-
Dithizone TS
-
3 N Hydrochloric Acid (HCl)
-
Deionized water
2. Preparation of Solutions
-
Assay Preparation:
-
Weigh and finely powder not fewer than 20 tablets.
-
Transfer an accurately weighed portion of the powder, equivalent to about 600 mg of aluminum hydroxide, to a 150-mL beaker.
-
Add 10 mL of water, stir, and slowly add 15 mL of 3 N HCl. Heat gently to aid dissolution.
-
Cool and filter into a 100-mL volumetric flask. Wash the filter with water into the flask, add water to volume, and mix.
-
3. Titration Procedure
-
Pipet 10 mL of the Assay preparation into a 250-mL beaker.
-
Add 20 mL of water.
-
With continuous stirring, add 25.0 mL of 0.05 M EDTA VS and 20 mL of acetic acid-ammonium acetate buffer TS.
-
Heat the solution near boiling for 5 minutes.
-
Cool, add 50 mL of alcohol and 2 mL of dithizone TS, and mix.
-
Titrate the excess EDTA with 0.05 M zinc sulfate VS until the color changes from green-violet to rose-pink.
-
Perform a blank determination, substituting 10 mL of water for the Assay preparation.
4. Calculation Each mL of 0.05 M Edetate disodium titrant consumed is equivalent to 3.900 mg of Al(OH)₃.
Logical Relationship in Back Titration
Caption: Logical relationship of reagents in the back titration of aluminum.
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Aspirin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspirin, or acetylsalicylic acid, is a widely used nonsteroidal anti-inflammatory drug (NSAID) for treating pain, fever, and inflammation.[1][2] It also plays a crucial role in preventing cardiovascular events due to its antiplatelet effects.[3][4] Accurate and reliable quantification of aspirin in bulk drug substances and pharmaceutical formulations is essential for ensuring product quality and therapeutic efficacy. High-performance liquid chromatography (HPLC) is a robust and precise analytical technique for this purpose.[2]
This document provides a detailed application note and protocol for the analysis of aspirin using a reversed-phase HPLC (RP-HPLC) method.
Principle of the Method
The method described is based on reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Aspirin is separated from its impurities and degradation products based on its differential partitioning between the stationary and mobile phases. The concentration of aspirin is quantified by measuring its absorbance at a specific UV wavelength.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. The following chromatographic conditions have been shown to be effective for aspirin analysis.
| Parameter | Recommended Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.1% Orthophosphoric Acid in Water (55:45 v/v), pH adjusted to 3.0 |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 237 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (e.g., 25°C) |
| Run Time | Approximately 10 minutes |
Reagents and Materials
-
Aspirin reference standard (NIST traceable)
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
Preparation of Solutions
Mobile Phase Preparation:
-
Prepare a 0.1% orthophosphoric acid solution in water by adding 1 mL of orthophosphoric acid to 1 L of HPLC grade water.
-
Adjust the pH of the aqueous solution to 3.00 ± 0.05.
-
Mix the aqueous solution with acetonitrile in a 45:55 ratio (v/v).
-
Degas the mobile phase before use.
Standard Stock Solution Preparation (e.g., 750 µg/mL):
-
Accurately weigh about 37.5 mg of aspirin reference standard into a 50 mL volumetric flask.
-
Add approximately 25 mL of the mobile phase and sonicate for 5 minutes to dissolve the standard.
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
Working Standard Solution Preparation (e.g., 75 µg/mL):
-
Pipette 5 mL of the standard stock solution into a 50 mL volumetric flask.
-
Dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets to get a homogenous sample.
-
Accurately weigh a portion of the powder equivalent to 75 mg of aspirin and transfer it to a 100 mL volumetric flask.
-
Add about 50 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution of aspirin.
-
Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.
-
Centrifuge a portion of the solution for 10 minutes at 3000 rpm.
-
Pipette 5 mL of the supernatant into a 50 mL volumetric flask and dilute to the mark with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Data Presentation
The following tables summarize typical quantitative data obtained from the HPLC analysis of aspirin.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | N ≥ 2000 | > 5000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 1.0% | < 0.5% |
Table 2: Method Validation Summary
| Validation Parameter | Concentration Range | Result |
| Linearity (r²) | 80 - 120% of test concentration | ≥ 0.999 |
| Accuracy (% Recovery) | 80%, 100%, 120% | 98.0% - 102.0% |
| Precision (RSD) | ||
| - Intraday | 6 replicate injections | ≤ 2.0% |
| - Interday | 6 replicate injections over 3 days | ≤ 2.0% |
| Retention Time (min) | - | ~4.01 min |
Visualizations
Aspirin's Mechanism of Action: Inhibition of Cyclooxygenase (COX)
Aspirin exerts its anti-inflammatory, analgesic, and antipyretic effects by irreversibly inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and platelet aggregation.
Caption: Aspirin's inhibition of COX-1 and COX-2 enzymes.
General HPLC Workflow for Aspirin Analysis
The workflow for analyzing aspirin using HPLC involves several key steps, from sample preparation to data analysis.
Caption: A typical workflow for HPLC analysis of aspirin.
References
Application Notes and Protocols for the Spectrophotometric Determination of Aspirin Aluminum Concentration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative determination of both the aspirin (acetylsalicylic acid) and aluminum content in Aspirin Aluminum raw material or finished dosage forms using UV-Visible spectrophotometry. The methods are based on established principles of colorimetric and UV spectroscopic analysis.
Part 1: Determination of Aspirin Content
Two spectrophotometric methods are presented for the determination of the aspirin component of this compound. Method A is a direct UV spectrophotometric method, and Method B is a visible spectrophotometric method based on a colorimetric reaction.
Method A: UV Spectrophotometric Determination of Aspirin
This method relies on the inherent UV absorbance of the salicylate molecule after hydrolysis of the acetylsalicylic acid in an alkaline medium.
Experimental Protocol
-
Standard Preparation:
-
Accurately weigh approximately 100 mg of USP Aspirin Reference Standard (RS) into a 100 mL volumetric flask.
-
Add 10 mL of 1 M sodium hydroxide (NaOH) solution and gently swirl to dissolve.
-
Dilute to volume with deionized water and mix well. This is the standard stock solution.
-
Pipette 5.0 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with deionized water. This is the working standard solution.
-
-
Sample Preparation:
-
Accurately weigh a portion of the this compound sample equivalent to about 100 mg of aspirin.
-
Transfer the sample to a 100 mL volumetric flask.
-
Add 10 mL of 1 M NaOH solution and sonicate for 15 minutes to ensure complete dissolution and hydrolysis.[1]
-
Dilute to volume with deionized water and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Pipette 5.0 mL of the clear filtrate into a 100 mL volumetric flask and dilute to volume with deionized water.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan the UV range from 400 nm to 200 nm.
-
Use deionized water as the blank.
-
Record the absorbance spectra of both the working standard solution and the sample solution.
-
Determine the absorbance at the maximum absorption wavelength, which should be between 277 nm and 279 nm.[1]
-
-
Calculation:
-
Calculate the concentration of aspirin in the sample using the following formula: Concentration_aspirin = (Absorbance_sample / Absorbance_standard) * Concentration_standard
-
Data Presentation
| Parameter | Wavelength (nm) |
| Maximum Absorbance (λmax) | 277 - 279 |
| Solution | Absorbance at λmax | Concentration (mg/mL) |
| Working Standard | Calculated | |
| Sample Solution | To be determined |
Method B: Visible Spectrophotometric Determination of Aspirin
This method involves the hydrolysis of acetylsalicylic acid to salicylic acid, which then forms a colored complex with iron (III) chloride. The intensity of the color, measured by a spectrophotometer, is proportional to the aspirin concentration.
Experimental Protocol
-
Standard Preparation:
-
Prepare a standard stock solution of aspirin as described in Method A, step 1.
-
Create a series of calibration standards by pipetting 1.0, 2.0, 3.0, 4.0, and 5.0 mL of the standard stock solution into separate 50 mL volumetric flasks.
-
-
Sample Preparation:
-
Prepare the sample solution as described in Method A, step 2.
-
Pipette 2.0 mL of the filtered sample solution into a 50 mL volumetric flask.
-
-
Color Development and Measurement:
-
To each of the standard and sample volumetric flasks, add 5 mL of 0.02 M ferric chloride solution (prepared in 0.1 M HCl).
-
Dilute to volume with deionized water and mix well.
-
Allow the solutions to stand for 10 minutes for full color development.
-
Set the spectrophotometer to a wavelength of 530 nm.
-
Use a blank solution containing 5 mL of the ferric chloride solution diluted to 50 mL with deionized water to zero the instrument.
-
Measure the absorbance of each standard and the sample solution.
-
-
Calculation:
-
Plot a calibration curve of absorbance versus the concentration of the aspirin standards.
-
Determine the concentration of aspirin in the sample solution from the calibration curve using linear regression.
-
Data Presentation
| Parameter | Wavelength (nm) |
| Maximum Absorbance (λmax) | 530 |
| Standard Concentration (mg/mL) | Absorbance at 530 nm |
| Standard 1 | |
| Standard 2 | |
| Standard 3 | |
| Standard 4 | |
| Standard 5 | |
| Sample Solution |
Part 2: Determination of Aluminum Content
This colorimetric method determines the aluminum content in the this compound sample after appropriate sample preparation. The method is based on the formation of a colored complex between aluminum ions and a suitable chromogenic agent, such as Eriochrome Cyanine R or Alizarin Red S.
Experimental Protocol
-
Standard Preparation:
-
Use a certified 1000 ppm aluminum standard solution.
-
Prepare a series of calibration standards with concentrations ranging from 1 to 10 ppm of aluminum by diluting the stock standard with deionized water.
-
-
Sample Preparation:
-
Accurately weigh a portion of the this compound sample (approximately 200 mg) into a 50 mL beaker.
-
Add 10 mL of 1 M NaOH and heat gently to dissolve.
-
Carefully neutralize the solution with 1 M HCl and then acidify with a few extra drops to a pH of approximately 3.
-
Quantitatively transfer the solution to a 100 mL volumetric flask and dilute to volume with deionized water. This is the sample stock solution.
-
Further dilute an aliquot of the sample stock solution to bring the aluminum concentration within the range of the calibration standards.
-
-
Color Development and Measurement:
-
Pipette 10.0 mL of each standard solution and the diluted sample solution into separate 50 mL volumetric flasks.
-
Add 5 mL of a suitable buffer solution (e.g., acetate buffer, pH 6.0 for Eriochrome Cyanine R).
-
Add 2 mL of the chromogenic reagent solution (e.g., 0.1% Eriochrome Cyanine R).
-
Dilute to volume with deionized water and mix well.
-
Allow the solutions to stand for 20 minutes for color development.
-
Set the spectrophotometer to the wavelength of maximum absorbance for the aluminum complex (e.g., ~535 nm for Eriochrome Cyanine R).
-
Use a reagent blank (containing all reagents except aluminum) to zero the spectrophotometer.
-
Measure the absorbance of the standards and the sample.
-
-
Calculation:
-
Plot a calibration curve of absorbance versus the concentration of the aluminum standards.
-
Determine the concentration of aluminum in the sample solution from the calibration curve.
-
Data Presentation
| Parameter | Wavelength (nm) |
| Maximum Absorbance (λmax) | ~535 (for Eriochrome Cyanine R) |
| Standard Concentration (ppm Al) | Absorbance at λmax |
| Standard 1 | |
| Standard 2 | |
| Standard 3 | |
| Standard 4 | |
| Standard 5 | |
| Sample Solution |
Visualizations
Caption: Experimental workflow for the spectrophotometric determination of aspirin and aluminum.
Caption: Chemical reactions in the visible spectrophotometric determination of aspirin.
Caption: Logical relationship of the analytical procedure.
References
Application Notes and Protocols: The Use of Aluminum Acetylsalicylate in Preventing NSAID-Induced Mucosal Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonsteroidal anti-inflammatory drugs (NSAIDs) are widely utilized for their analgesic, anti-inflammatory, and antipyretic properties. However, their use is frequently associated with adverse gastrointestinal events, ranging from dyspepsia to peptic ulcers and bleeding.[1][2] The primary mechanism underlying this mucosal damage is the inhibition of cyclooxygenase (COX) enzymes, which leads to a reduction in the synthesis of protective prostaglandins.[3] Aluminum acetylsalicylate, a salt of acetylsalicylic acid and aluminum hydroxide, has been explored as a therapeutic agent with the potential to mitigate the gastrointestinal toxicity of aspirin. This document provides an overview of its mechanism, relevant experimental protocols, and data on its potential efficacy in preventing NSAID-induced mucosal disorders.
Mechanism of Action
Aluminum acetylsalicylate is a compound that combines acetylsalicylic acid (aspirin) with aluminum hydroxide. This combination is designed to deliver the therapeutic effects of aspirin while reducing its gastrointestinal side effects. The proposed mechanism of action is twofold:
-
Anti-inflammatory and Analgesic Effects of Acetylsalicylic Acid: The acetylsalicylate component irreversibly inhibits COX-1 and COX-2 enzymes, thereby blocking the production of prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and fever.[3]
-
Cytoprotective Effects of Aluminum Hydroxide: The aluminum hydroxide component is believed to exert a protective effect on the gastric mucosa through several mechanisms:
-
Antacid Properties: It neutralizes gastric acid, thereby reducing the direct irritant effect of the acidic environment on the gastric lining.
-
Stimulation of Protective Factors: Aluminum-containing antacids have been shown to stimulate the synthesis of endogenous prostaglandins (PGE2), which play a crucial role in maintaining mucosal integrity.[4] This is a key mechanism of "cytoprotection," a term used to describe the ability of certain compounds to protect the gastric mucosa independently of acid neutralization.
-
Enhanced Mucus Barrier: Some studies suggest that aluminum-containing antacids can interact with gastric mucus to enhance its viscoelastic and barrier properties, providing a physical barrier against noxious agents.
-
Involvement of Other Mediators: The cytoprotective effect of aluminum hydroxide may also involve mediators other than prostaglandins, such as nonprotein sulfhydryls.
-
Signaling Pathways
The signaling pathways involved in NSAID-induced mucosal damage and the protective effects of aluminum acetylsalicylate are complex. The primary pathway affected by the acetylsalicylate component is the arachidonic acid cascade. The aluminum hydroxide component is thought to counteract this by promoting protective pathways.
Quantitative Data
Direct comparative clinical data on the incidence of mucosal disorders with aluminum acetylsalicylate versus standard aspirin is limited in recent literature. However, data from studies on aspirin and other salicylates provide a baseline for understanding the potential benefits.
Table 1: Risk of Gastrointestinal Bleeding with Low-Dose Aspirin
| Study Type | Comparator | Outcome | Odds Ratio (OR) | 95% Confidence Interval (CI) | Reference |
| Meta-analysis | Inert Control | Major GI Bleeding | 1.55 | 1.27 - 1.90 |
Table 2: Hospitalization Risk for Peptic Ulcers with Chronic Aspirin Use (1 g/day )
| Ulcer Type | Comparator | Relative Risk (RR) | 95% Confidence Interval (CI) | p-value | Reference |
| Duodenal Ulcer | Placebo | 10.7 | 2.5 - 45.5 | < 0.0001 | |
| Gastric Ulcer | Placebo | 9.1 | 1.2 - 71.4 | 0.04 | |
| Peptic Ulcer (Combined) | Placebo | 7.7 | 2.7 - 21.7 | < 0.0001 |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the gastroprotective effects of aluminum acetylsalicylate.
Protocol 1: Animal Model of NSAID-Induced Gastric Injury
This protocol describes the induction of gastric ulcers in rats using acetylsalicylic acid, which can be adapted to compare the effects of aluminum acetylsalicylate.
Workflow:
Materials:
-
Wistar rats (180-200g)
-
Acetylsalicylic acid (ASA)
-
Aluminum acetylsalicylate
-
Vehicle (e.g., 1% Carboxymethyl cellulose)
-
Oral gavage needles
-
Dissection tools
-
Formalin (10%)
-
pH meter
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week before the experiment.
-
Fasting: Fast the rats for 18-24 hours before dosing, with free access to water.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: Acetylsalicylic acid (e.g., 150 mg/kg)
-
Group 3: Aluminum acetylsalicylate (equimolar dose to ASA group)
-
-
Dosing: Administer the respective treatments orally via gavage.
-
Sacrifice: Euthanize the animals 4 hours after administration.
-
Stomach Excision: Immediately excise the stomachs, open along the greater curvature, and gently rinse with saline.
-
Macroscopic Evaluation:
-
Measure the length of any visible hemorrhagic lesions.
-
Calculate the ulcer index using a scoring system.
-
-
Gastric Content Analysis:
-
Collect the gastric content and measure its volume and pH.
-
-
Histopathological Analysis:
-
Fix a portion of the stomach tissue in 10% formalin for histological processing.
-
-
Biochemical Analysis:
-
Homogenize a portion of the gastric mucosa for prostaglandin E2 (PGE2) measurement.
-
Protocol 2: Histopathological Evaluation of Gastric Mucosa
Materials:
-
Formalin-fixed gastric tissue
-
Paraffin
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Microscope
Procedure:
-
Tissue Processing: Dehydrate the formalin-fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin.
-
Sectioning: Cut 5 µm thick sections using a microtome and mount them on glass slides.
-
Staining:
-
Deparaffinize the sections in xylene and rehydrate through graded ethanol to water.
-
Stain with Hematoxylin to visualize cell nuclei (blue).
-
Counterstain with Eosin to visualize the cytoplasm and extracellular matrix (pink).
-
-
Microscopic Examination: Examine the stained sections under a light microscope for:
-
Epithelial cell loss
-
Hemorrhage
-
Edema in the submucosa
-
Inflammatory cell infiltration
-
Protocol 3: Measurement of Prostaglandin E2 (PGE2) in Gastric Mucosa
Materials:
-
Gastric mucosal tissue
-
Phosphate buffer
-
Homogenizer
-
Centrifuge
-
PGE2 ELISA kit
Procedure:
-
Sample Preparation:
-
Weigh the frozen gastric mucosal tissue and homogenize it in cold phosphate buffer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for PGE2 analysis.
-
-
ELISA Assay:
-
Perform the PGE2 measurement using a commercial ELISA kit according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of PGE2 based on a standard curve.
-
Normalize the PGE2 concentration to the protein content of the tissue homogenate.
-
Conclusion
Aluminum acetylsalicylate presents a promising therapeutic strategy for delivering the benefits of aspirin while potentially reducing its gastrointestinal side effects. The aluminum hydroxide component is thought to confer protection through a combination of acid neutralization, stimulation of prostaglandin synthesis, and enhancement of the mucosal barrier. The provided experimental protocols offer a framework for further investigation into the efficacy and mechanisms of aluminum acetylsalicylate in preventing NSAID-induced mucosal disorders. Further clinical studies with direct endoscopic comparisons are warranted to fully elucidate its gastrointestinal safety profile compared to standard aspirin formulations.
References
- 1. Clinical features of gastroduodenal injury associated with long-term low-dose aspirin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NSAIDs, gastrointestinal injury, and cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Putative mechanisms of cytoprotective effect of certain antacids and sucralfate - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulating Topical Applications with Aspirin Aluminum: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspirin aluminum, also known as aluminum acetylsalicylate or aloxiprin, is a chemical compound of aluminum hydroxide and aspirin.[1] It is utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1] The topical delivery of anti-inflammatory agents offers the potential for localized therapeutic effects, minimizing systemic side effects associated with oral administration. However, the formulation of topical products with this compound presents challenges due to its poor solubility in both water and common organic solvents.[2][3]
These application notes provide a comprehensive guide for researchers and formulation scientists on the development of topical applications containing this compound. This document outlines the physicochemical properties of this compound, proposes starting formulations for a cream and a gel, and provides detailed experimental protocols for their preparation, characterization, and evaluation.
Physicochemical Properties of this compound
This compound is a white, crystalline powder that is practically insoluble in water, methanol, ethanol, and diethyl ether.[3] It does, however, dissolve with decomposition in sodium hydroxide and sodium carbonate solutions. This poor solubility is a critical factor to consider during formulation development, as it directly impacts drug release and bioavailability from the topical dosage form. The chemical structure of this compound suggests a degree of stability, though like aspirin, it is susceptible to hydrolysis under certain pH and moisture conditions.
Proposed Topical Formulations
Due to the limited publicly available data on specific topical formulations of this compound, the following are proposed as starting points for research and development. These formulations are based on common practices for incorporating poorly water-soluble active pharmaceutical ingredients (APIs) into topical delivery systems. Optimization of these formulations will be necessary based on experimental data.
Quantitative Composition of Proposed Formulations
The following tables summarize the proposed compositions for an oil-in-water (O/W) cream and a hydroalcoholic gel containing this compound.
Table 1: Proposed Formulation for this compound Cream (O/W)
| Ingredient | Function | Concentration (% w/w) |
| Oil Phase | ||
| This compound | Active Pharmaceutical Ingredient | 1.0 - 5.0 |
| Cetyl Alcohol | Thickening agent, Emollient | 5.0 - 10.0 |
| Stearic Acid | Emulsifier, Thickening agent | 2.0 - 5.0 |
| Isopropyl Myristate | Penetration enhancer, Emollient | 3.0 - 7.0 |
| Aqueous Phase | ||
| Propylene Glycol | Co-solvent, Humectant, Penetration enhancer | 5.0 - 15.0 |
| Polysorbate 80 (Tween 80) | Emulsifier (O/W) | 1.0 - 5.0 |
| Glycerin | Humectant | 2.0 - 5.0 |
| Purified Water | Vehicle | q.s. to 100 |
| Other | ||
| Phenoxyethanol | Preservative | 0.5 - 1.0 |
| Triethanolamine | pH adjuster | q.s. to pH 5.5-6.5 |
Table 2: Proposed Formulation for this compound Gel
| Ingredient | Function | Concentration (% w/w) |
| This compound | Active Pharmaceutical Ingredient | 1.0 - 5.0 |
| Carbomer 940 | Gelling agent | 0.5 - 1.5 |
| Propylene Glycol | Co-solvent, Humectant, Penetration enhancer | 10.0 - 20.0 |
| Ethanol (95%) | Co-solvent, Penetration enhancer | 10.0 - 30.0 |
| Triethanolamine | Neutralizing agent | q.s. to pH 5.5-6.5 |
| Purified Water | Vehicle | q.s. to 100 |
| Methylparaben | Preservative | 0.1 - 0.2 |
Experimental Protocols
The following sections detail the methodologies for the preparation and evaluation of the proposed topical formulations.
Preparation of this compound Cream (O/W)
Objective: To prepare a stable oil-in-water cream containing this compound.
Materials:
-
This compound
-
Cetyl Alcohol
-
Stearic Acid
-
Isopropyl Myristate
-
Propylene Glycol
-
Polysorbate 80
-
Glycerin
-
Phenoxyethanol
-
Triethanolamine
-
Purified Water
Equipment:
-
Beakers
-
Water bath
-
Homogenizer/Mixer
-
pH meter
-
Weighing balance
Protocol:
-
Oil Phase Preparation: In a beaker, combine cetyl alcohol, stearic acid, and isopropyl myristate. Heat the mixture in a water bath to 70-75°C until all components are melted and uniform.
-
API Dispersion: Disperse the accurately weighed this compound powder in the molten oil phase with continuous stirring.
-
Aqueous Phase Preparation: In a separate beaker, dissolve propylene glycol, polysorbate 80, glycerin, and phenoxyethanol in purified water. Heat the aqueous phase to 70-75°C.
-
Emulsification: Slowly add the aqueous phase to the oil phase while mixing with a homogenizer. Continue homogenization for 10-15 minutes to form a uniform emulsion.
-
Cooling and pH Adjustment: Allow the cream to cool to room temperature with gentle stirring. Adjust the pH to 5.5-6.5 using triethanolamine.
-
Final Mixing: Continue gentle mixing until the cream reaches a consistent, smooth texture.
Preparation of this compound Gel
Objective: To prepare a clear and stable hydroalcoholic gel containing this compound.
Materials:
-
This compound
-
Carbomer 940
-
Propylene Glycol
-
Ethanol (95%)
-
Triethanolamine
-
Methylparaben
-
Purified Water
Equipment:
-
Beaker
-
Magnetic stirrer
-
pH meter
-
Weighing balance
Protocol:
-
Carbomer Dispersion: Disperse Carbomer 940 in purified water with continuous stirring using a magnetic stirrer until a lump-free, translucent dispersion is formed.
-
API Solution: In a separate beaker, dissolve the accurately weighed this compound and methylparaben in a mixture of ethanol and propylene glycol.
-
Incorporation of API: Slowly add the alcoholic solution of this compound to the carbomer dispersion with constant stirring.
-
Neutralization and Gel Formation: While stirring, add triethanolamine dropwise to the mixture to neutralize the carbomer and form the gel. Continue stirring until a clear, homogenous gel is obtained.
-
pH Adjustment: Check the pH of the final gel and adjust to 5.5-6.5 if necessary with additional triethanolamine.
Evaluation of Topical Formulations
Objective: To assess the physical properties and stability of the prepared formulations.
Protocol:
-
Appearance: Visually inspect the formulations for color, homogeneity, and phase separation.
-
pH: Determine the pH of a 10% w/v dispersion of the formulation in purified water using a calibrated pH meter.
-
Viscosity: Measure the viscosity of the formulations using a viscometer with appropriate spindle and speed at a controlled temperature.
-
Spreadability: Evaluate the spreadability of the formulation by measuring the diameter of the circle produced when a known weight is placed on a known amount of the sample between two glass plates.
Objective: To determine the uniformity of this compound distribution within the formulation.
Protocol:
-
Accurately weigh 1 gram of the formulation from three different locations in the container.
-
Dissolve the sample in a suitable solvent system (e.g., a mixture of methanol and a buffer in which this compound is soluble with sonication).
-
Filter the solution to remove any insoluble excipients.
-
Analyze the filtrate for this compound content using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Objective: To evaluate the release rate of this compound from the topical formulation.
Protocol:
-
Use a Franz diffusion cell apparatus.
-
Mount a synthetic membrane (e.g., polysulfone) between the donor and receptor compartments.
-
Fill the receptor compartment with a suitable receptor medium (e.g., phosphate buffer pH 7.4 containing a solubilizing agent to maintain sink conditions) and maintain the temperature at 32 ± 0.5°C with constant stirring.
-
Apply a known quantity of the formulation (e.g., 300 mg) to the membrane in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from the receptor compartment and replace it with an equal volume of fresh receptor medium.
-
Analyze the samples for this compound content using a validated analytical method (e.g., HPLC-UV).
-
Calculate the cumulative amount of drug released per unit area as a function of time.
Objective: To assess the physical and chemical stability of the formulation under accelerated storage conditions.
Protocol:
-
Store the formulations in their final packaging at accelerated stability conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a period of 3 to 6 months.
-
At specified time points (e.g., 0, 1, 2, 3, and 6 months), withdraw samples and evaluate for:
-
Physical changes (appearance, color, odor, phase separation).
-
pH and viscosity.
-
This compound content and the presence of degradation products (e.g., salicylic acid) using a stability-indicating HPLC method.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of aspirin and the experimental workflows described in this document.
Caption: Aspirin's inhibition of COX-1 and COX-2 enzymes.
Caption: Experimental workflow for topical formulation.
Conclusion
The successful formulation of topical applications with this compound requires a systematic approach that addresses its poor solubility. The proposed starting formulations and detailed experimental protocols provide a solid foundation for researchers to begin their development efforts. Through careful selection of excipients, optimization of the manufacturing process, and comprehensive characterization of the final product, it is possible to develop stable and effective topical delivery systems for this compound. Further research into novel drug delivery technologies, such as nanoemulsions or solid lipid nanoparticles, may offer additional avenues to enhance the topical bioavailability of this promising anti-inflammatory agent.
References
Application Notes and Protocols for Investigating the Antithrombotic Effects of Aspirin Aluminum
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and investigating the antithrombotic properties of aspirin aluminum. The information presented is based on the well-established mechanism of acetylsalicylic acid (aspirin), as specific literature on the aluminum salt formulation in these experimental contexts is limited. It is presumed that the aluminum salt primarily serves as a buffering agent to mitigate gastrointestinal side effects, while the antithrombotic activity is dictated by the aspirin moiety.
Mechanism of Action
Aspirin's primary antithrombotic effect is mediated through the irreversible inhibition of the cyclooxygenase (COX) enzymes, particularly COX-1.[1][2][3][4] By acetylating a serine residue in the active site of COX-1 within platelets, aspirin blocks the synthesis of prostaglandin H2 (PGH2), the precursor for thromboxane A2 (TXA2).[1] TXA2 is a potent vasoconstrictor and promoter of platelet aggregation. This irreversible inhibition lasts for the entire lifespan of the platelet, which is approximately 7 to 10 days.
Aspirin is significantly more potent in inhibiting COX-1 than COX-2. While higher doses of aspirin can inhibit COX-2, which is involved in inflammation and pain, low doses are sufficient for the antithrombotic effect by targeting platelet COX-1.
Signaling Pathway of Aspirin's Antithrombotic Effect
Caption: Aspirin irreversibly inhibits COX-1, blocking the conversion of arachidonic acid to PGH2 and subsequent TXA2 synthesis, thereby reducing platelet aggregation.
Quantitative Data on Aspirin Dosage for Antithrombotic Effects
The following table summarizes effective dosages of aspirin for its antithrombotic effects as reported in various studies. It is important to note that the optimal dose can vary depending on the clinical indication and patient population.
| Dosage (Aspirin) | Effect | Context | Reference |
| 30 mg/day | Decreased thrombin formation. | Healthy volunteers (1 week). | |
| 40 mg/day | Inhibition of a large proportion of maximum thromboxane A2 release with little effect on prostaglandin I2 synthesis. | --- | |
| 50 mg/day | Reduced the mean size of all thrombi by about 45%. | Ex vivo model of platelet-vessel wall interaction. | |
| 75 mg/day | Reduced thrombin generation at the site of microvascular injury. | --- | |
| 75-100 mg/day | Predominantly affects COX-1 in platelets for cardiovascular protection. | General clinical use. | |
| 80-500 mg/day | Usual antithrombotic dose range. | --- | |
| 100 mg/day | Sufficient for prevention of thrombus formation in the coronary circulation. | Clinical use. | |
| 160 mg/day | Significant reduction in hospital vascular mortality and non-fatal events. | Patients with suspected acute myocardial infarction. | |
| 300-1500 mg/day | Significantly reduced fatal and non-fatal vascular events. | Secondary prevention of vascular disease. |
Experimental Protocols
In Vitro Platelet Aggregation Assay
This assay is a standard method to evaluate the antiplatelet effects of compounds like this compound.
Objective: To measure the ability of this compound to inhibit platelet aggregation in response to various agonists.
Materials:
-
This compound
-
Platelet-rich plasma (PRP) or washed platelets
-
Platelet agonists (e.g., arachidonic acid, collagen, ADP)
-
Aggregometer
-
Phosphate-buffered saline (PBS)
Protocol:
-
Preparation of Platelets:
-
Draw whole blood from healthy, drug-free donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g for 15 minutes) to obtain platelet-rich plasma (PRP).
-
To obtain washed platelets, further process the PRP by centrifugation at a higher speed and resuspend the platelet pellet in a suitable buffer.
-
-
Incubation with this compound:
-
Pre-incubate the PRP or washed platelets with various concentrations of this compound or vehicle control for a specified time (e.g., 30-90 minutes) at 37°C.
-
-
Platelet Aggregation Measurement:
-
Place the platelet suspension in the aggregometer cuvettes with a stir bar.
-
Add a platelet agonist (e.g., arachidonic acid at a final concentration of 0.5-1 mM, or collagen at 1-5 µg/mL) to induce aggregation.
-
Monitor the change in light transmittance for a set period (e.g., 5-10 minutes). The increase in light transmittance corresponds to the degree of platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of platelet aggregation).
-
Experimental Workflow for In Vitro Platelet Aggregation Assay
Caption: Workflow for assessing the anti-platelet effect of this compound using an in vitro aggregation assay.
In Vivo Thrombosis Model
Animal models are crucial for evaluating the antithrombotic efficacy of this compound in a physiological setting. The ferric chloride-induced thrombosis model is a commonly used method.
Objective: To assess the ability of this compound to prevent or delay the formation of an occlusive thrombus in vivo.
Animal Model: Mice or rats are commonly used.
Materials:
-
This compound
-
Anesthetic agent
-
Ferric chloride (FeCl3) solution (e.g., 5-10%)
-
Surgical instruments
-
Flow probe or microscope for monitoring blood flow and thrombus formation
Protocol:
-
Animal Preparation and Dosing:
-
Administer this compound or vehicle control to the animals via an appropriate route (e.g., oral gavage) at a predetermined time before the procedure.
-
-
Surgical Procedure:
-
Anesthetize the animal.
-
Surgically expose a target artery (e.g., carotid artery or femoral artery).
-
-
Induction of Thrombosis:
-
Apply a piece of filter paper saturated with FeCl3 solution to the adventitial surface of the exposed artery for a specific duration (e.g., 3-5 minutes). This induces oxidative injury to the vessel wall, triggering thrombus formation.
-
-
Monitoring of Thrombus Formation:
-
Monitor blood flow in the vessel using a flow probe. The time to occlusion (cessation of blood flow) is a key endpoint.
-
Alternatively, visualize thrombus formation directly using intravital microscopy.
-
-
Data Analysis:
-
Compare the time to vessel occlusion between the this compound-treated group and the vehicle control group.
-
The thrombus weight can also be measured at the end of the experiment.
-
Experimental Workflow for In Vivo Thrombosis Model
Caption: Workflow for an in vivo ferric chloride-induced thrombosis model to evaluate this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Aspirin Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of aspirin (acetylsalicylic acid). Our aim is to address common challenges encountered during the esterification of salicylic acid with acetic anhydride, with a particular focus on optimizing the reaction temperature to enhance yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for aspirin synthesis?
A1: The optimal reaction temperature for aspirin synthesis is a balance between reaction rate and product purity. Generally, increasing the temperature accelerates the reaction rate. One study demonstrated a linear increase in both yield and purity when the temperature was raised from 50°C to 80°C.[1] However, excessively high temperatures can lead to the formation of byproducts and degradation of the final product, thereby reducing the overall yield and purity.[2] A commonly cited temperature range for achieving a good yield and high purity is between 70-80°C.[3][4][5]
Q2: How does reaction temperature affect the yield and purity of aspirin?
A2: Reaction temperature has a direct impact on both the yield and purity of synthesized aspirin. As the temperature increases, the rate of the esterification reaction between salicylic acid and acetic anhydride increases, generally leading to a higher yield of acetylsalicylic acid within a given timeframe. Concurrently, moderate increases in temperature can also improve purity by ensuring the reaction goes to completion, thereby reducing the amount of unreacted salicylic acid. However, temperatures that are too high can promote side reactions and the formation of impurities.
Q3: What are the common impurities found in aspirin synthesis?
A3: The most common impurity is unreacted salicylic acid. Other process-related impurities can include:
-
Salicylsalicylic acid
-
Acetylsalicylsalicylic acid
-
4-Hydroxybenzoic acid
-
4-Hydroxyisophthalic acid
-
Acetylsalicylic anhydride
The presence of moisture can also lead to the hydrolysis of aspirin back into salicylic acid and acetic acid, particularly at elevated temperatures.
Troubleshooting Guide
Problem 1: Low Percentage Yield
Q: My aspirin synthesis resulted in a lower than expected yield. What are the potential causes and how can I improve it?
A: A low yield in aspirin synthesis can stem from several factors:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Ensure the reaction is heated for a sufficient amount of time at the optimal temperature. Increasing the reaction time or temperature (within the optimal range) can help drive the reaction to completion.
-
-
Procedural Losses: Product can be lost during various steps of the experimental process.
-
Solution: Minimize the loss of product during transfer between flasks and during the filtration process. Ensure all crystals are scraped from the reaction flask and filter paper.
-
-
Side Reactions: The formation of unintended byproducts can consume the reactants and reduce the yield of aspirin.
-
Solution: Maintain the reaction temperature within the optimal range to minimize side reactions. The use of an appropriate acid catalyst, such as concentrated phosphoric acid or sulfuric acid, is also crucial.
-
-
Crystallization Issues: Inefficient crystallization can lead to a significant loss of product in the filtrate.
-
Solution: After the reaction, cooling the mixture in an ice bath helps to ensure complete crystallization of the aspirin. Scratching the inside of the flask with a glass rod can also induce crystallization if it does not begin spontaneously.
-
Problem 2: Product Impurity
Q: My synthesized aspirin is impure. How can I identify the impurity and improve the purity of my product?
A: The most common impurity is unreacted salicylic acid.
-
Identification: The presence of salicylic acid can be detected using the ferric chloride test. Salicylic acid contains a phenolic hydroxyl group that gives a distinct purple color in the presence of ferric chloride, whereas pure aspirin will not produce this color change.
-
Improving Purity:
-
Recrystallization: This is a standard method for purifying the crude aspirin product. The process involves dissolving the crude product in a minimal amount of a hot solvent (like ethanol) and then allowing it to cool slowly, which causes the pure aspirin to crystallize out, leaving impurities dissolved in the solvent.
-
Optimizing Reaction Conditions: Ensuring the reaction goes to completion by using an optimal temperature and reaction time will reduce the amount of unreacted salicylic acid in the final product.
-
Proper Washing: Thoroughly washing the filtered aspirin crystals with cold distilled water helps to remove soluble impurities.
-
Data Presentation
Table 1: Effect of Reaction Temperature on Aspirin Synthesis Yield and Purity
| Reaction Temperature (°C) | Reaction Time (minutes) | Catalyst | Reported Yield (%) | Reported Purity (%) | Reference |
| 50 | 20 | Phosphoric Acid | 69.2 | 76.8 | |
| 60 | 20 | Phosphoric Acid | 78.5 | 85.2 | |
| 70 | 20 | Phosphoric Acid | 85.3 | 92.4 | |
| 80 | 20 | Phosphoric Acid | 88.9 | 96.3 | |
| 85 | 10 | Phosphoric Acid | 66.8 - 67.9 | Not Specified | |
| 70-80 | 10 | Phosphoric Acid | 44.9 | Not Specified | |
| 70-80 | 15-20 | Not Specified | 72.5 | Not Specified | |
| 100 | 15 | Phosphoric Acid | Not Specified | Not Specified |
Experimental Protocols
Detailed Methodology for Aspirin Synthesis at Varying Temperatures
This protocol is adapted from a study that systematically investigated the effect of temperature on aspirin synthesis.
-
Preparation: Place 2.0 g of salicylic acid into a round-bottom flask.
-
Reagent Addition: In a fume hood, add 5 mL of acetic anhydride and 1 mL of concentrated phosphoric acid to the flask.
-
Reaction:
-
Equip the flask with a condenser and place it in a water bath preheated to the desired temperature (e.g., 50°C, 60°C, 70°C, or 80°C).
-
Heat the mixture for 20 minutes, ensuring the temperature of the water bath remains constant.
-
-
Crystallization:
-
Remove the flask from the water bath and allow it to cool to room temperature.
-
Slowly add 50 mL of cold distilled water to the flask to precipitate the aspirin and hydrolyze any excess acetic anhydride.
-
Cool the mixture further in an ice bath to ensure complete crystallization.
-
-
Isolation and Purification:
-
Collect the aspirin crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold distilled water.
-
Allow the crystals to air dry completely on the filter paper.
-
-
Analysis:
-
Weigh the dry product to determine the actual yield and calculate the percentage yield.
-
Determine the purity of the aspirin, for example, by using spectrophotometry after reaction with ferric chloride or by measuring the melting point (pure aspirin melts at approximately 135-136°C).
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of aspirin.
Caption: Troubleshooting logic for addressing low yield in aspirin synthesis.
References
Technical Support Center: Stabilizing Aspirin in the Presence of Alkaline Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of preventing aspirin degradation in the presence of alkaline compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for aspirin when formulated with alkaline compounds?
A1: The primary degradation pathway for aspirin in the presence of alkaline compounds is base-catalyzed hydrolysis. The ester linkage in the acetylsalicylic acid molecule is susceptible to attack by hydroxide ions (OH⁻), leading to its cleavage into salicylate and acetate.[1][2] This reaction is significantly accelerated in alkaline conditions compared to neutral or acidic environments.[3]
Q2: Why does the pH of my formulation increase over time, even when I start with a neutral pH?
A2: The hydrolysis of aspirin itself produces acetic acid and salicylic acid.[3] While initially this might seem to lower the pH, in an unbuffered or poorly buffered system containing alkaline excipients, the consumption of hydroxide ions during the initial hydrolysis can be followed by further reactions and interactions with formulation components, leading to a complex pH profile. More importantly, if alkaline excipients are present, they will create a micro-environment with a higher pH, driving the degradation.
Q3: Can excipients that are not obviously alkaline still promote aspirin degradation?
A3: Yes. Some excipients may have alkaline impurities or may themselves be salts of weak acids and strong bases, which can create an alkaline micro-pH around the aspirin particles, even if the bulk pH of the formulation appears neutral. It is also crucial to consider the moisture content of excipients, as water is a necessary reactant for hydrolysis.
Q4: What are the tell-tale signs of aspirin degradation in my solid dosage form?
A4: Common signs of aspirin degradation include a distinct vinegar-like smell due to the formation of acetic acid. Physical changes such as tablet swelling, softening, or discoloration may also occur. Analytically, an increase in the concentration of salicylic acid is the key indicator of aspirin hydrolysis.
Troubleshooting Guides
Issue 1: High levels of salicylic acid detected during stability studies of an aspirin tablet formulation containing a basic excipient.
| Possible Cause | Troubleshooting Step | Rationale |
| Direct contact between aspirin and the alkaline excipient. | 1. Introduce a physical barrier: Consider microencapsulation of the aspirin particles or the alkaline excipient. 2. Use a granulated formulation: Granulate the aspirin and the alkaline excipient separately before blending and compression. | Prevents direct solid-solid interaction and the formation of an alkaline micro-environment around the aspirin. |
| High moisture content in the formulation. | 1. Select excipients with low water activity. 2. Incorporate a desiccant into the formulation or packaging. 3. Control manufacturing environment: Maintain low relative humidity during processing. | Moisture is a key reactant in the hydrolysis of aspirin. Reducing its availability will slow down the degradation rate. |
| Inappropriate lubricant. | Replace magnesium stearate with an alternative lubricant like stearic acid. | Magnesium stearate can have an alkaline character and has been shown to accelerate aspirin degradation. Stearic acid is acidic and can help to maintain a lower pH micro-environment. |
Issue 2: My liquid aspirin formulation with an alkaline buffer shows rapid degradation.
| Possible Cause | Troubleshooting Step | Rationale |
| pH of the buffer system is too high. | Lower the pH of the buffer system to the acidic range (ideally pH 2-3 for maximum stability). | The rate of aspirin hydrolysis is highly pH-dependent, with the minimum rate observed in the acidic pH range. |
| Buffer catalysis. | 1. Select a buffer with minimal catalytic effect, such as a citrate buffer. 2. Use the lowest effective buffer concentration. | Certain buffer species, like phosphate, can act as general base catalysts, actively participating in and accelerating the hydrolysis reaction. |
| Inappropriate solvent system. | Consider a co-solvent system to reduce the water activity. Solvents like ethanol or propylene glycol can be used. | Reducing the concentration of water, a primary reactant, can significantly decrease the rate of hydrolysis. |
Data Presentation
Table 1: Effect of pH on the Pseudo-First-Order Rate Constant (k) for Aspirin Hydrolysis at 60°C
| pH | Rate Constant (k) (s⁻¹) |
| 2.0 | 1.5 x 10⁻⁶ |
| 4.0 | 1.0 x 10⁻⁶ |
| 6.0 | 2.5 x 10⁻⁶ |
| 8.0 | 8.0 x 10⁻⁵ |
| 10.0 | 5.0 x 10⁻⁴ |
Note: Data is illustrative and compiled from general trends observed in the literature. Actual values can vary based on specific experimental conditions.
Table 2: Influence of Excipients on Salicylic Acid Formation in Aspirin Binary Mixtures after 21 Days at 60°C and 45% Relative Humidity
| Excipient | % Salicylic Acid Formed |
| Dried Maize Starch | 0.058 |
| Lactose Monohydrate | 0.055 |
| Anhydrous Lactose | 0.062 |
| Sodium Lauryl Sulphate | 0.163 |
| Microcrystalline Cellulose | > 1.0 |
| Magnesium Stearate | > 1.0 |
Source: Adapted from a study on drug-excipient interactions.
Experimental Protocols
Protocol 1: Stability Indicating HPLC Method for the Determination of Aspirin and Salicylic Acid
This protocol outlines a general method for quantifying aspirin and its primary degradation product, salicylic acid, in a pharmaceutical formulation.
1. Materials and Reagents:
-
Aspirin and Salicylic Acid reference standards
-
HPLC grade acetonitrile, methanol, and water
-
Orthophosphoric acid
-
Mobile Phase: Acetonitrile:Methanol:Water (30:10:60, v/v), with the pH adjusted to 3.0 with orthophosphoric acid.
2. Chromatographic Conditions:
-
Column: Kromasil 100 C18 (150×4.6 mm, 5 μ)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
3. Standard Solution Preparation:
-
Accurately weigh and dissolve aspirin and salicylic acid reference standards in the mobile phase to prepare a stock solution.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
4. Sample Preparation:
-
For tablets, accurately weigh and crush a representative number of tablets.
-
Transfer a portion of the powder equivalent to a known amount of aspirin into a volumetric flask.
-
Add the mobile phase, sonicate to dissolve the active ingredients, and dilute to volume.
-
Filter the solution through a 0.45 µm filter before injection.
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks for aspirin and salicylic acid based on their retention times compared to the standards.
-
Quantify the amount of aspirin and salicylic acid in the samples by comparing their peak areas to the calibration curve generated from the standard solutions.
Protocol 2: Spectrophotometric Determination of Aspirin Hydrolysis Rate
This protocol describes a method to monitor the rate of aspirin hydrolysis by measuring the formation of salicylic acid, which forms a colored complex with iron(III) ions.
1. Materials and Reagents:
-
Aspirin
-
Buffer solution of the desired pH (e.g., pH 7.5 buffer)
-
0.025 M Iron(III) nitrate solution
-
Spectrophotometer
2. Procedure:
-
Prepare a solution of aspirin in the chosen buffer at a known concentration.
-
Maintain the solution at a constant temperature (e.g., 70°C) using a water bath or hotplate stirrer.
-
At regular time intervals, withdraw a 1 cm³ aliquot of the reaction mixture.
-
Immediately add the aliquot to a cuvette containing 5 cm³ of the iron(III) nitrate solution and mix well.
-
Measure the absorbance of the resulting violet-blue complex at 530 nm. The first reading should be taken as time zero.
-
Continue taking samples for a sufficient duration (e.g., 2 hours).
3. Data Analysis:
-
Create a calibration curve by measuring the absorbance of standard solutions of salicylic acid of known concentrations complexed with iron(III) nitrate.
-
Use the calibration curve to determine the concentration of salicylic acid in each of the samples taken at different time points.
-
The rate of hydrolysis can be determined by plotting the concentration of salicylic acid versus time. For a pseudo-first-order reaction, a plot of the natural logarithm of the remaining aspirin concentration versus time will yield a straight line with a slope equal to -k (the rate constant).
Visualizations
Caption: Base-catalyzed hydrolysis of aspirin.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting logic for aspirin degradation.
References
Troubleshooting issues in the filtration and drying of aspirin aluminum precipitate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the filtration and drying of aspirin aluminum precipitate.
Frequently Asked Questions (FAQs)
Q1: What are the general characteristics of this compound precipitate?
A1: this compound, or aluminum acetylsalicylate, is typically a white to off-white crystalline powder or granule.[1][2] It is practically insoluble in water, alcohol, ether, and toluene.[1][3] It is, however, soluble with decomposition in alkaline or acidic solutions.[3] This insolubility in common solvents is a key factor to consider during the washing stage of purification.
Q2: What is a standard method for synthesizing this compound precipitate?
A2: A common method involves the reaction of aspirin with an aluminum alcoholate, such as aluminum isopropylate, in a suitable organic solvent like isopropyl alcohol. The mono-hydroxy aluminum salt of aspirin is then precipitated by the gradual addition of water. The resulting precipitate is collected by filtration, washed with alcohol, and then dried.
Q3: What are the critical parameters to control during the precipitation of this compound?
A3: Key parameters to control include the rate of addition of the precipitating agent (water), the temperature of the reaction mixture, and the agitation speed. A slow and controlled addition of water with vigorous stirring is recommended to promote the formation of a filterable precipitate. Rapid precipitation can lead to the formation of very fine particles or an amorphous gel, which can be challenging to filter.
Q4: What is the recommended solvent for washing the this compound precipitate?
A4: Alcohol, such as isopropyl alcohol, is the recommended washing solvent. This is because this compound is insoluble in alcohol, which allows for the removal of unreacted starting materials and by-products without significant loss of the desired product.
Q5: What are the key considerations for drying the this compound precipitate?
A5: this compound is a temperature-sensitive material. The drying temperature should be carefully controlled to prevent thermal decomposition. It is advisable to understand the thermal stability of your specific this compound complex to determine the optimal drying temperature. Vacuum ovens are often preferred for drying temperature-sensitive powders as they allow for drying at lower temperatures.
Troubleshooting Guides
Filtration Issues
Problem: Slow Filtration Rate or Clogged Filter
-
Possible Cause 1: Precipitate is too fine.
-
Solution: Fine particles can quickly clog the pores of the filter paper, significantly slowing down filtration. To address this, consider the following during the precipitation step:
-
Slower Addition of Precipitant: Add the water for precipitation more slowly to encourage the growth of larger crystals.
-
Digestion: Allow the precipitate to "digest" or age in the mother liquor, sometimes with gentle heating, to promote the growth of larger, more easily filterable particles.
-
Filter Aid: As a last resort, a filter aid like celite can be used, but ensure it is compatible with your downstream applications.
-
-
-
Possible Cause 2: Gel-like or amorphous precipitate.
-
Solution: The formation of a gelatinous precipitate can make filtration nearly impossible. This can be caused by rapid precipitation or incorrect pH. Ensure a controlled and gradual addition of the precipitating agent (water).
-
-
Possible Cause 3: Incorrect filter paper selection.
-
Solution: The pore size of the filter paper should be appropriate for the particle size of your precipitate. If the precipitate is passing through the filter paper, a finer pore size is needed. Conversely, if the filter is clogging immediately, a slightly larger pore size might be necessary, provided you are not losing a significant amount of product.
-
Washing Issues
Problem: Low Yield After Washing
-
Possible Cause 1: Partial dissolution of the precipitate.
-
Solution: Although this compound is reported to be insoluble in alcohol, excessive washing or using a warm washing solvent could lead to some product loss. Use a minimal amount of cold alcohol for washing.
-
-
Possible Cause 2: Hydrolysis of the precipitate.
-
Solution: Aspirin is susceptible to hydrolysis, especially in the presence of water and at non-ideal pH. While this compound is more stable, prolonged contact with aqueous solutions during washing should be minimized. Ensure the washing solvent (alcohol) is anhydrous if hydrolysis is a concern.
-
Drying Issues
Problem: Product is Clumpy or Agglomerated After Drying
-
Possible Cause 1: Residual solvent.
-
Solution: Insufficient drying can leave residual solvent, causing particles to stick together. Ensure the product is dried to a constant weight. Breaking up larger clumps before and during drying can facilitate more uniform solvent removal.
-
-
Possible Cause 2: Drying temperature is too high.
-
Solution: Drying at too high a temperature can cause partial melting or sintering of the particles, leading to agglomeration. Use a lower drying temperature, potentially under vacuum, for a longer period.
-
Problem: Discoloration of Product After Drying
-
Possible Cause 1: Thermal decomposition.
-
Solution: Yellowing or browning of the product can be a sign of thermal degradation. Lower the drying temperature immediately. Conduct thermal analysis (e.g., TGA/DSC) to determine the decomposition temperature of your material and set the drying temperature well below that point.
-
-
Possible Cause 2: Presence of impurities.
-
Solution: Impurities from the synthesis may degrade upon heating, causing discoloration. Ensure the precipitate is thoroughly washed to remove any unreacted starting materials or by-products before drying.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Insoluble | |
| Alcohol (e.g., Isopropyl Alcohol) | Insoluble | |
| Ether | Insoluble | |
| Toluene | Insoluble | |
| Alkaline Solutions (e.g., NaOH) | Soluble with decomposition | |
| Acidic Solutions | Soluble with decomposition |
Table 2: Recommended Drying Parameters (General Guidance)
| Drying Method | Temperature Range (°C) | Duration | Considerations |
| Vacuum Oven | 40 - 60 | To constant weight | Recommended for temperature-sensitive materials to prevent degradation. |
| Convection Oven | 60 - 80 | To constant weight | Use with caution; monitor for any signs of discoloration or decomposition. Ensure good air circulation but avoid blowing away fine powder. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is based on the method described in US Patent 2,959,606A and adapted for a laboratory scale.
Materials:
-
Aspirin (Acetylsalicylic Acid)
-
Aluminum Isopropylate
-
Isopropyl Alcohol (Anhydrous)
-
Deionized Water
Procedure:
-
Dissolution of Reactants:
-
In a dry flask equipped with a magnetic stirrer, dissolve 2 moles of aspirin in an appropriate volume of anhydrous isopropyl alcohol.
-
In a separate dry flask, dissolve 1 mole of aluminum isopropylate in anhydrous isopropyl alcohol.
-
-
Reaction:
-
Slowly add the aluminum isopropylate solution to the aspirin solution with vigorous stirring. The reaction is typically carried out at room temperature.
-
-
Precipitation:
-
Once the two solutions are thoroughly mixed, begin the gradual, dropwise addition of deionized water to the reaction mixture while maintaining vigorous stirring.
-
Continue adding water until the precipitation of the mono-hydroxy aluminum salt of aspirin appears complete. The solution will become increasingly turbid, and a white precipitate will form.
-
-
Filtration:
-
Set up a Buchner funnel with an appropriate filter paper for vacuum filtration.
-
Wet the filter paper with a small amount of isopropyl alcohol.
-
Transfer the precipitate slurry to the funnel and apply vacuum.
-
-
Washing:
-
Wash the filter cake with several small portions of cold isopropyl alcohol to remove any unreacted starting materials and by-products. Allow the vacuum to pull the solvent through completely after each wash.
-
-
Drying:
-
Continue to pull air through the filter cake for a period to partially dry the precipitate.
-
Carefully transfer the filter cake to a pre-weighed watch glass or drying tray.
-
Dry the precipitate in a vacuum oven at 40-60°C until a constant weight is achieved.
-
Mandatory Visualization
References
Technical Support Center: Enhancing the Stability of Aspirin Aluminum in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aspirin aluminum in aqueous solutions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in an aqueous solution?
A1: The primary degradation pathway for this compound in the presence of moisture is the hydrolysis of the acetylsalicylic acid moiety. The ester linkage in aspirin is susceptible to cleavage by water, which results in the formation of salicylic acid and acetic acid. This reaction can be catalyzed by both acidic and basic conditions. While this compound is generally more stable than aspirin, particularly in solid form, it will still undergo hydrolysis once in an aqueous environment.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of the acetylsalicylic acid component of this compound is significantly influenced by pH. The hydrolysis of aspirin is catalyzed by both acids (specific acid catalysis) and bases (specific base catalysis). The rate of hydrolysis is generally lowest in a slightly acidic pH range. In highly acidic or alkaline solutions, the degradation rate increases substantially. For instance, in alkaline conditions, the hydrolysis proceeds rapidly.[1] Therefore, maintaining an appropriate pH is crucial for minimizing degradation during experiments.
Q3: What is the impact of temperature on the stability of this compound solutions?
A3: Temperature is a critical factor affecting the stability of this compound in aqueous solutions. An increase in temperature accelerates the rate of hydrolysis. Studies on aspirin have shown a significant increase in the hydrolysis rate with rising temperatures.[2][3] It is recommended to conduct experiments at controlled, and preferably lower, temperatures to minimize degradation. For storage of aqueous preparations, refrigeration or freezing is often employed to enhance stability.[4]
Q4: Is this compound soluble in water?
A4: this compound is described as being practically insoluble in water and many neutral organic solvents.[5] It does, however, decompose in acidic or alkaline aqueous media. This low solubility in neutral water can be a challenge in experimental setups requiring a fully dissolved form.
Q5: What are the key formulation strategies to enhance the stability of this compound in a solid dosage form intended for aqueous reconstitution?
A5: To enhance the stability of solid this compound formulations that will be reconstituted in water, several strategies can be employed, drawing from knowledge of stabilizing aspirin:
-
Excipient Selection: Choose excipients with low moisture content and that are compatible with this compound. For aspirin, excipients like anhydrous lactose and dried maize starch have been shown to result in less degradation compared to others.
-
Moisture-Protective Coatings: Applying a moisture-barrier coating to tablets or particles can protect the this compound from atmospheric moisture before it is introduced to an aqueous solution.
-
Control of Manufacturing Environment: Maintaining a low-humidity environment during the manufacturing process is crucial to prevent initial degradation.
-
Inclusion of Buffering Agents: While not directly in the aqueous solution, incorporating buffering agents into the solid formulation could help to achieve a more stable pH upon dissolution.
Troubleshooting Guides
Problem 1: High levels of salicylic acid are detected in my freshly prepared this compound solution.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis during preparation | 1. Control Temperature: Prepare the solution at a lower temperature (e.g., in an ice bath) to slow the rate of hydrolysis. 2. Optimize pH: Ensure the pH of your aqueous medium is in a range that minimizes aspirin hydrolysis. A slightly acidic environment is generally preferred over neutral or alkaline conditions. 3. Minimize Preparation Time: Prepare the solution immediately before use to reduce the time it is exposed to the aqueous environment. |
| Impurity in the starting material | 1. Analyze Raw Material: Test the initial this compound powder for the presence of salicylic acid to ensure its purity. 2. Proper Storage: Store the this compound raw material in a cool, dry place, protected from moisture. |
| Inaccurate analytical method | 1. Method Validation: Validate your analytical method (e.g., HPLC, UV-Vis) for specificity to ensure you can accurately separate and quantify this compound and salicylic acid. |
Problem 2: The concentration of this compound in my aqueous solution decreases rapidly over the course of my experiment.
| Possible Cause | Troubleshooting Steps |
| Unfavorable pH of the medium | 1. pH Monitoring: Continuously monitor the pH of your solution, as the degradation products (salicylic acid and acetic acid) can alter the pH and potentially accelerate further degradation. 2. Use of Buffers: Employ a suitable buffer system to maintain a constant and optimal pH throughout the experiment. |
| Elevated experimental temperature | 1. Temperature Control: Conduct your experiment in a temperature-controlled environment (e.g., a water bath) set to the lowest feasible temperature for your application. |
| Presence of catalytic agents | 1. Review Formulation Components: Certain excipients or other components in your formulation might catalyze the hydrolysis of aspirin. For example, alkaline moieties from antacids have been shown to increase the rate of aspirin decomposition. Review all components for potential catalytic activity. |
Data Presentation
Table 1: Factors Influencing the Stability of Aspirin in Aqueous Environments
| Factor | Effect on Stability | Observations and Recommendations |
| pH | Highly pH-dependent | The rate of hydrolysis is increased in both acidic and basic conditions. A slightly acidic medium is generally optimal for stability. |
| Temperature | Inversely related | Increasing the temperature significantly accelerates the hydrolysis rate. Maintaining low temperatures is crucial for stability. |
| Moisture | Primary cause of degradation | This compound is susceptible to hydrolysis in the presence of water. Limiting exposure to moisture in solid forms is key. |
| Excipients | Can enhance or reduce stability | Excipients with high moisture content can promote degradation. Some excipients may also have a catalytic effect. |
Experimental Protocols
1. Stability-Indicating HPLC Method for Aspirin and Salicylic Acid
This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify aspirin and its primary degradation product, salicylic acid.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an acidic aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for adequate separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where both aspirin and salicylic acid have reasonable absorbance, often around 275 nm.
-
Sample Preparation:
-
Accurately weigh a sample of the this compound formulation.
-
Dissolve the sample in a suitable solvent system. Acidic ethanol can be used to rapidly extract aspirin and salicylic acid from formulations containing aluminum hydroxide.
-
Dilute the solution to a suitable concentration with the mobile phase.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Analysis: Inject the prepared sample into the HPLC system. The retention times for salicylic acid will be different from that of aspirin, allowing for their separation and quantification. A calibration curve for both aspirin and salicylic acid should be prepared using standards of known concentrations to ensure accurate quantification.
2. Protocol for Accelerated Stability Testing
This protocol outlines a general procedure for conducting accelerated stability studies on a solid this compound formulation.
-
Objective: To evaluate the stability of the formulation under stressed conditions to predict its shelf life.
-
Storage Conditions:
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a period of six months.
-
Long-term (for comparison): 25°C ± 2°C / 60% RH ± 5% RH for a period of twelve months.
-
-
Procedure:
-
Package the this compound formulation in its proposed container.
-
Place the packaged samples in stability chambers maintained at the specified conditions.
-
At predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated testing), remove samples from the chambers.
-
Analyze the samples for key stability-indicating parameters, including:
-
Appearance (color, physical changes)
-
Assay of this compound
-
Content of salicylic acid
-
Moisture content
-
-
-
Data Analysis: Plot the concentration of this compound and salicylic acid over time to determine the degradation kinetics.
Mandatory Visualizations
Caption: Degradation pathway of this compound in an aqueous solution.
Caption: Experimental workflow for stability testing of this compound.
References
Minimizing by-product formation in aluminum acetylsalicylate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of aluminum acetylsalicylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of aluminum acetylsalicylate, focusing on identifying potential causes and providing solutions to minimize by-product formation and improve product purity.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete reaction between aspirin and aluminum isopropoxide.2. Loss of product during filtration and washing.3. Precipitation of by-products instead of the desired product. | 1. Ensure stoichiometric amounts of reactants are used. Vigorous stirring is essential to ensure proper mixing.[1][2]2. Use a fine filter paper and wash the precipitate with a minimal amount of cold, neutral organic solvent like isopropyl alcohol to avoid dissolving the product.[1]3. Control the rate of water addition for precipitation; a slow, gradual addition is crucial.[1][2] |
| Product is Off-White or Discolored | 1. Presence of unreacted salicylic acid or its degradation products.2. Contamination from reactants or solvents.3. Thermal degradation if the reaction or drying temperature is too high. | 1. Test for the presence of salicylic acid using a 1% iron(III) chloride solution, which will produce a purple color if salicylic acid is present. Improve washing of the precipitate.2. Use high-purity, dry reactants and solvents.3. Maintain the recommended reaction temperature and dry the final product under vacuum at a low temperature. |
| Final Product has an Acetic Acid Odor | Hydrolysis of acetylsalicylic acid in the starting material or the final product due to exposure to moisture. | 1. Use dry aspirin and solvents for the synthesis.2. Store the final product in a tightly sealed container with a desiccant. |
| Precipitate is Gummy or Oily | 1. Rapid addition of water during precipitation.2. Incorrect solvent system. | 1. Add water very slowly and with vigorous stirring to ensure the formation of a fine, crystalline precipitate.2. Ensure the use of appropriate neutral organic solvents such as isopropyl alcohol or toluene as specified in the protocol. |
| Inconsistent Results Between Batches | Variations in the quality of starting materials, reaction conditions, or moisture control. | 1. Standardize the source and purity of aspirin and aluminum isopropoxide.2. Precisely control reaction parameters such as temperature, stirring speed, and the rate of water addition.3. Ensure all glassware and solvents are thoroughly dried before use. |
Frequently Asked Questions (FAQs)
Q1: What is the most common by-product in the synthesis of aluminum acetylsalicylate and how can I minimize it?
A1: The most common by-product is salicylic acid, which arises from the hydrolysis of the starting material, acetylsalicylic acid (aspirin). To minimize its presence in the final product, it is crucial to use dry starting materials and solvents. After precipitation, thoroughly wash the aluminum acetylsalicylate precipitate with a suitable neutral organic solvent, such as isopropyl alcohol, to remove any unreacted salicylic acid.
Q2: How does water affect the synthesis process?
A2: Water plays a critical role in the precipitation of monohydroxy aluminum di-acetylsalicylate. The reaction between aspirin and aluminum isopropoxide forms an intermediate, and the gradual addition of a small amount of water is necessary to induce the precipitation of the desired product. However, an excess of water or its rapid addition can lead to the formation of undesirable gummy precipitates and may promote the hydrolysis of aspirin.
Q3: What is the optimal molar ratio of aspirin to aluminum isopropoxide?
A3: The recommended molar ratio is approximately 2 moles of aspirin to 1 mole of aluminum isopropoxide to produce monohydroxy aluminum di-acetylsalicylate.
Q4: What solvents are suitable for this synthesis?
A4: Neutral organic solvents are recommended. The synthesis has been successfully performed using isopropyl alcohol and toluene. The choice of solvent can influence the dissolution of reactants and the precipitation of the final product.
Q5: How can I confirm the purity of my synthesized aluminum acetylsalicylate?
A5: The purity can be assessed using several analytical techniques. A simple qualitative test for the presence of the common impurity, salicylic acid, can be performed using a 1% iron(III) chloride solution. For quantitative analysis, methods such as High-Performance Liquid Chromatography (HPLC) and spectrophotometry can be employed to detect and quantify impurities like salicylic acid.
Experimental Protocol: Synthesis of Aluminum Acetylsalicylate
This protocol is based on the method described in US Patent 2,959,606.
Materials:
-
Acetylsalicylic Acid (Aspirin), dry powder or crystalline form
-
Aluminum Isopropoxide
-
Isopropyl Alcohol (or Toluene), anhydrous
-
Distilled Water
Equipment:
-
Reaction flask with a stirrer
-
Dropping funnel
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution of Reactants:
-
In a reaction flask, dissolve approximately 2 moles of dry acetylsalicylic acid in a suitable volume of anhydrous isopropyl alcohol with vigorous stirring.
-
In a separate container, dissolve approximately 1 mole of aluminum isopropoxide in anhydrous isopropyl alcohol (or toluene).
-
-
Reaction:
-
Thoroughly mix the two solutions in the reaction flask and continue to stir vigorously.
-
-
Precipitation:
-
Gradually add a small amount of distilled water to the reaction mixture dropwise using a dropping funnel while maintaining vigorous stirring. The monohydroxy aluminum salt of aspirin will begin to precipitate. The rate of water addition is critical to obtain a pure, crystalline product.
-
-
Filtration and Washing:
-
Once the precipitation is complete, filter the precipitate using a Büchner funnel.
-
Wash the collected precipitate with a small amount of cold isopropyl alcohol to remove any unreacted starting materials or soluble by-products.
-
-
Drying:
-
Dry the purified precipitate in a drying oven at a low temperature or in a vacuum desiccator to obtain the final product, substantially pure monohydroxy aluminum di-acetylsalicylate.
-
Visualizations
Caption: Experimental workflow for the synthesis of aluminum acetylsalicylate.
Caption: Key pathways for product and by-product formation.
References
Technical Support Center: Optimizing Automated Synthesis of Aspirin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the automated synthesis of aspirin derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using automated continuous flow synthesis for aspirin derivatives over traditional batch synthesis?
A1: Automated continuous flow synthesis offers several advantages, including enhanced control over reaction parameters (temperature, pressure, reaction time), improved safety due to smaller reaction volumes, and higher productivity through continuous operation. This methodology can lead to more consistent product quality and reproducibility. While batch processing is flexible and suitable for exploratory synthesis, continuous flow is often more efficient for high-throughput synthesis and manufacturing.[1]
Q2: What are the most common impurities encountered in the synthesis of aspirin and its derivatives, and how can they be minimized in an automated setup?
A2: The most common impurity is unreacted salicylic acid. Other potential impurities can arise from side reactions, by-products of intermediates, or degradation.[2][3][4] In an automated system, minimizing these impurities can be achieved by:
-
Precise Stoichiometry: Automated liquid handlers ensure accurate dispensing of reagents, preventing excess starting materials.
-
Optimized Residence Time: In continuous flow, controlling the flow rate ensures the reaction proceeds to completion, minimizing unreacted starting materials.
-
Real-time Monitoring: Techniques like inline FTIR or HPLC-MS can track the consumption of reactants and formation of products, allowing for adjustments to reaction conditions in real-time to prevent side reactions.[5]
-
Automated Purification: Integrating automated purification steps, such as solid-phase extraction (SPE) or preparative HPLC, can effectively remove impurities from the final product stream.
Q3: How does the modification of functional groups in aspirin derivatives affect their synthesis and purification?
A3: Modifying the carboxyl or ester groups of aspirin can significantly alter the derivative's physicochemical properties, such as solubility and polarity. This, in turn, impacts the automated synthesis and purification process. For instance, a more lipophilic derivative may have different solubility in the reaction and purification solvents, potentially requiring adjustments to the solvent system to avoid precipitation in a continuous flow reactor. During purification by reverse-phase HPLC, changes in polarity will affect the retention time, necessitating method development to achieve proper separation.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Conversion in Automated Synthesis
Symptoms:
-
Real-time monitoring (e.g., inline FTIR, HPLC-MS) shows a high percentage of unreacted starting materials.
-
The isolated yield of the aspirin derivative is significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Residence Time (Continuous Flow) | Decrease the flow rate of the reagents to increase the time they spend in the reactor. |
| Inaccurate Reagent Dispensing | Calibrate the automated liquid handlers and pumps to ensure the correct stoichiometry. |
| Suboptimal Reaction Temperature | Verify the temperature of the reactor. If necessary, adjust the setpoint. For temperature-sensitive derivatives, a lower temperature with a longer residence time may be required. |
| Catalyst Inactivity | Ensure the catalyst is fresh and properly handled. In a packed-bed reactor, check for catalyst deactivation or channeling. |
| Poor Mixing | In a continuous flow setup, ensure the mixer is functioning correctly. For batch synthesis, verify the stirring speed and effectiveness. |
Issue 2: Clogging or Blockages in a Continuous Flow Reactor
Symptoms:
-
A sudden increase in backpressure is observed.
-
The flow of reagents is visibly restricted or stopped.
-
Inconsistent product output.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Precipitation of Starting Materials, Intermediates, or Product | Review the solubility of all components in the reaction solvent at the reaction temperature. A different solvent or a co-solvent may be necessary. For some aspirin derivatives with poor solubility, consider using a solid dispersion method to enhance solubility. |
| In-situ Salt Formation | If acidic or basic reagents are used, be aware of potential salt formation and precipitation. Adjust the pH or solvent system accordingly. |
| Particulate Matter in Reagent Streams | Filter all reagent solutions before introducing them into the automated system. |
| Low Temperature Zones | Ensure uniform heating across the entire reactor to prevent cold spots where precipitation might occur. |
Issue 3: Inconsistent or Unreliable Results from Real-Time HPLC-MS Monitoring
Symptoms:
-
Fluctuating peak retention times.
-
Poor peak shape (e.g., tailing, fronting, splitting).
-
Inconsistent peak areas for the same sample.
-
Baseline noise or drift.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Mobile Phase Issues | Ensure the mobile phase is properly degassed. Verify the composition and pH of the mobile phase. For gradient elution, ensure the pump is mixing solvents correctly. |
| Column Problems | The column may be overloaded, contaminated, or degraded. Try reducing the injection volume, flushing the column with a strong solvent, or replacing the column if necessary. |
| Injector/Autosampler Malfunction | Check for leaks, bubbles in the syringe, or a partially plugged needle. Ensure the injection volume is consistent. |
| Detector Issues | A dirty flow cell can cause baseline noise. The lamp may need to be replaced if there is a loss of sensitivity. |
| Sample Matrix Effects | The presence of unreacted starting materials or byproducts can interfere with the analysis of the target aspirin derivative. Optimize the chromatographic method to ensure good separation of all components. |
Data Presentation
Table 1: Comparison of Aspirin Synthesis: Continuous Flow vs. Batch Process
| Parameter | Continuous Flow (Microfluidic System) | Batch Process |
| Yield | 78% | 81% |
| Purity | 92% | 97% |
| Unreacted Salicylic Acid Content | 2.4% | Negligible |
| Reference |
Experimental Protocols
Key Experiment: Automated Continuous Flow Synthesis of Aspirin
This protocol is a generalized procedure based on common automated synthesis platforms.
1. System Preparation:
- Prime all pumps and tubing with the appropriate solvents to remove any air bubbles and contaminants.
- Set the temperature of the reactor to the desired setpoint (e.g., 80°C).
- Pressurize the system with a back-pressure regulator to maintain a single phase.
2. Reagent Preparation:
- Prepare a solution of salicylic acid in a suitable solvent (e.g., acetic anhydride).
- Prepare a solution of the catalyst (e.g., sulfuric acid or phosphoric acid) in the same solvent.
3. Automated Synthesis:
- Program the automated system to pump the salicylic acid and catalyst solutions at specific flow rates into a T-mixer before entering the heated reactor coil.
- The reaction mixture flows through the reactor for a defined residence time.
- The output from the reactor can be directed to an inline analytical instrument (e.g., FTIR or HPLC) for real-time monitoring.
- The product stream is then collected in a fraction collector.
4. Work-up and Purification:
- The collected fractions containing the crude product can be automatically directed to a purification system, such as an automated SPE or preparative HPLC system.
Mandatory Visualizations
Caption: Automated workflow for synthesis and purification of aspirin derivatives.
Caption: Troubleshooting workflow for low yield in automated synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Parallel purification of microscale libraries via automated solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development - Reachem [reachemchemicals.com]
Technical Support Center: Synthesis and Purification of Aspirin Aluminum
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions to address common challenges encountered during the synthesis and purification of aspirin aluminum (aluminum acetylsalicylate).
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in synthesized this compound?
A1: The most prevalent impurity is unreacted salicylic acid. This can occur due to an incomplete initial reaction or hydrolysis of the this compound product during purification or storage. The Japanese Pharmacopoeia specifies a limit for salicylate content, highlighting its importance in quality control.[1]
Q2: Why is the choice of aluminum precursor important?
A2: The purity and reactivity of the aluminum source are critical. Aluminum isopropoxide is commonly used in modern synthesis methods because it reacts efficiently with aspirin to produce a substantially pure product.[2] Older methods using aluminum chloride often resulted in lower yields and higher impurity levels due to violent side reactions and frothing.[2][3] Ensure the aluminum isopropoxide is anhydrous, as it readily hydrolyzes with moisture to form aluminum hydroxide, which will contaminate the final product.
Q3: What is the role of water in the synthesis process?
A3: In the reaction between aluminum isopropoxide and aspirin, water is added in a controlled manner to precipitate the final product, mono-hydroxy aluminum di-acetylsalicylate. The gradual addition of water is crucial for forming a pure, filterable precipitate.
Q4: Can I use a standard aspirin recrystallization protocol for this compound?
A4: Not directly. This compound is insoluble in many common organic solvents and water, which makes standard recrystallization challenging. Purification typically relies on thoroughly washing the precipitated product with a suitable solvent, such as isopropyl alcohol, to remove unreacted starting materials and by-products.
Q5: How can I qualitatively test for the main impurity?
A5: A simple and effective method for detecting the presence of unreacted salicylic acid (a phenol) is the ferric chloride (FeCl₃) test. A positive test, indicated by the formation of a purple-colored complex, suggests that salicylic acid is present in your sample.
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Incomplete Reaction: Insufficient reaction time or inadequate mixing of reactants. 2. Loss during Filtration: Product passing through the filter or significant material left in the reaction vessel. 3. Hydrolysis of Reactant: The aluminum isopropoxide may have been partially hydrolyzed before the reaction due to exposure to moisture. | 1. Ensure vigorous stirring and allow for adequate reaction time as per the protocol. 2. Use a finer porosity filter paper. Rinse the reaction flask with the mother liquor or a small amount of fresh, cold solvent to transfer all the product. 3. Use fresh, anhydrous aluminum isopropoxide and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product is Clumpy or Sticky | 1. Rapid Precipitation: Water was added too quickly, trapping solvent and impurities within the precipitate. 2. Incomplete Drying: Residual solvent (e.g., isopropanol, toluene) remains in the final product. | 1. Add water dropwise with vigorous stirring to ensure slow and controlled precipitation. 2. Wash the precipitate thoroughly with the recommended solvent. Dry the product under vacuum at a slightly elevated temperature (e.g., 40-50°C) for an extended period. |
| High Salicylic Acid Content (Failed Purity Test) | 1. Incorrect Stoichiometry: An excess of salicylic acid or insufficient aluminum isopropoxide was used. 2. Product Decomposition: Exposure to acidic or alkaline conditions, or excessive heat during drying, can hydrolyze the this compound back to salicylic acid. 3. Inefficient Washing: The washing step did not adequately remove unreacted salicylic acid. | 1. Accurately weigh reactants and verify the 1:2 molar ratio of aluminum isopropoxide to aspirin. 2. Ensure all solvents and reagents are neutral. Dry the product at a moderate temperature. 3. Increase the volume and/or number of solvent washes. Ensure the wash solvent is appropriate for dissolving salicylic acid but not the product. |
| Product Fails Heavy Metal Analysis | 1. Contaminated Reagents: Impurities present in the starting materials, particularly the aluminum source. | 1. Use high-purity grades of aluminum isopropoxide and aspirin. If necessary, perform an elemental analysis of the starting materials before synthesis. |
Experimental Protocols
Synthesis of Mono-hydroxy Aluminum Di-acetylsalicylate
This protocol is adapted from the method described in U.S. Patent 2,959,606.
Materials:
-
Aspirin (Acetylsalicylic Acid), powdered: 36.0 g (0.20 mol)
-
Aluminum Isopropoxide: 20.4 g (0.10 mol)
-
Isopropyl Alcohol (Anhydrous): 400 mL
-
Deionized Water
Procedure:
-
In a 1000 mL three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 20.4 g of aluminum isopropoxide in 200 mL of anhydrous isopropyl alcohol.
-
In a separate beaker, dissolve 36.0 g of powdered aspirin in 200 mL of anhydrous isopropyl alcohol.
-
Slowly add the aspirin solution to the aluminum isopropoxide solution in the flask while stirring vigorously.
-
Stir the resulting mixture for 30 minutes at room temperature.
-
Begin the dropwise addition of deionized water to the mixture from the dropping funnel. A white precipitate will begin to form. Continue adding water slowly over 1 hour until precipitation appears complete.
-
Continue to stir the suspension for an additional 30 minutes.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid three times with 50 mL portions of cold isopropyl alcohol to remove any unreacted starting materials.
-
Dry the purified product in a vacuum oven at 45°C to a constant weight.
Purity Analysis: Ferric Chloride Test for Salicylate
Procedure:
-
Prepare three test tubes.
-
In test tube 1, add a few crystals of salicylic acid (positive control).
-
In test tube 2, add a few crystals of your synthesized this compound.
-
In test tube 3, add a few crystals of high-purity commercial this compound (negative control, if available).
-
To each tube, add 5 mL of ethanol to dissolve the sample, followed by 2-3 drops of a 1% ferric chloride (FeCl₃) solution.
-
Gently shake the tubes and observe any color change. The appearance of a distinct purple color in test tube 2 indicates the presence of salicylic acid impurity.
Visualizing the Process
Experimental Workflow: Synthesis and Purification
Diagram 1: Step-by-step workflow for the synthesis and purification of this compound.
Troubleshooting Logic
Diagram 2: A logical flow for troubleshooting an impure final product.
References
Technical Support Center: Overcoming Low Bioavailability of Aspirin from Aluminum Complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioavailability of aspirin when formulated with aluminum complexes.
Troubleshooting Guides
Issue 1: Sub-optimal Aspirin Release in Dissolution Studies
Question: Our in vitro dissolution testing of an aspirin-aluminum complex tablet shows a significantly slower and incomplete release of aspirin compared to a standard aspirin tablet. What are the potential causes and how can we improve the dissolution profile?
Answer:
A slow and incomplete release of aspirin from an aluminum complex is a known issue, primarily due to the formation of a stable complex that hinders the dissolution of aspirin. The bioavailability of aspirin from an aspirin-aluminum tablet has been observed to be nearly 60% of that from a standard aspirin tablet, a phenomenon attributed to the slow release of aspirin from the aluminum complex.[1][2] Here are potential causes and troubleshooting steps:
Potential Causes:
-
Strong Aspirin-Aluminum Complexation: The carboxylic acid group of aspirin strongly interacts with the aluminum hydroxide, forming a less soluble complex.
-
Poor Wettability and Disintegration: The formulation may not be optimized for rapid disintegration and wetting, which is crucial for exposing the drug particles to the dissolution medium.
-
Inadequate Excipient Selection: The choice and concentration of excipients like binders, disintegrants, and fillers can significantly impact the dissolution rate.
Troubleshooting Steps:
-
Incorporate Superdisintegrants: Introduce or increase the concentration of superdisintegrants such as croscarmellose sodium or sodium starch glycolate. These excipients promote rapid tablet breakup, increasing the surface area for dissolution.
-
Optimize Binder Concentration: High concentrations of binders can form a dense granular network, impeding water penetration. Evaluate different binder concentrations to find a balance between tablet integrity and disintegration time.
-
Introduce Wetting Agents/Surfactants: Incorporate a pharmaceutically acceptable surfactant, like sodium lauryl sulfate, to improve the wettability of the hydrophobic aspirin and its complex.
-
Evaluate Different Fillers: The choice of filler can influence the tablet's porosity and water uptake. Experiment with different fillers to assess their impact on dissolution.
-
Adjust Compression Force: High compression forces can lead to tablets with low porosity, hindering water penetration. Evaluate the effect of varying compression forces on the dissolution profile.
Issue 2: Inconsistent Bioavailability in Preclinical Animal Studies
Question: We are observing high variability in the plasma concentrations of aspirin and salicylic acid in our animal studies after oral administration of our aspirin-aluminum complex formulation. What could be the reasons for this inconsistency?
Answer:
High variability in preclinical bioavailability studies can stem from both formulation-related and physiological factors.
Potential Causes:
-
Inhomogeneous Drug Distribution: Uneven distribution of the aspirin-aluminum complex within the tablet can lead to dose-to-dose variations in the amount of drug released.
-
Food Effect: The presence of food in the gastrointestinal tract can alter gastric pH and emptying time, affecting the dissolution and absorption of aspirin from the complex.[1][2]
-
pH-Dependent Solubility: The solubility of the aspirin-aluminum complex is likely pH-dependent. Variations in the gastric and intestinal pH of individual animals can lead to inconsistent dissolution.
-
Animal-to-Animal Physiological Differences: Factors such as gastrointestinal motility, enzyme activity, and underlying health conditions can vary between animals, impacting drug absorption.
Troubleshooting Steps:
-
Ensure Formulation Homogeneity: Implement rigorous mixing and granulation processes to ensure a uniform distribution of the active pharmaceutical ingredient (API) and excipients.
-
Standardize Administration Conditions: Administer the formulation to fasted animals to minimize the "food effect."[1] Ensure consistent timing of administration and access to water.
-
Investigate Enteric Coating: Consider developing an enteric-coated formulation to bypass the acidic environment of the stomach and target release in the more alkaline environment of the small intestine, where aspirin absorption is higher.
-
Increase the Number of Animals: A larger sample size can help to account for inter-individual physiological variability and provide more statistically robust data.
-
Monitor Animal Health: Closely monitor the health of the animals to ensure that underlying conditions are not contributing to the variability in drug absorption.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the low bioavailability of aspirin from aluminum complexes?
A1: The primary mechanism is the formation of a stable chelate complex between the carboxylic acid group of aspirin and the aluminum ion from the aluminum hydroxide. This complex has lower solubility and a slower dissolution rate compared to aspirin alone, leading to reduced and delayed absorption in the gastrointestinal tract.
Q2: Are there any formulation strategies to fundamentally improve the bioavailability of aspirin when co-formulated with aluminum hydroxide?
A2: Yes, several advanced formulation strategies can be explored:
-
Solid Dispersion: Creating a solid dispersion of the aspirin-aluminum complex with a hydrophilic polymer (e.g., PEG 6000) can enhance its solubility and dissolution rate.
-
Nanoparticle Formulation: Reducing the particle size of the complex to the nanometer range can significantly increase the surface area available for dissolution, potentially leading to faster and more complete drug release.
-
Lipid-Based Formulations: Formulating the complex in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve its solubilization in the gastrointestinal fluids and enhance absorption.
-
Complex Modification: Investigating the formation of ternary complexes by introducing a third component that can modulate the strength of the aspirin-aluminum interaction might be a viable approach.
Q3: How does the pH of the gastrointestinal tract affect the release of aspirin from an aluminum complex?
A3: The pH of the surrounding medium plays a crucial role. In the acidic environment of the stomach (pH 1-3), the aluminum hydroxide can act as an antacid, locally increasing the pH. The stability and solubility of the aspirin-aluminum complex are pH-dependent. As the formulation moves to the more neutral to alkaline pH of the small intestine, the equilibrium may shift, favoring the dissociation of the complex and the release of aspirin. The release of drugs from layered double hydroxides (a related structure) is known to be influenced by the pH and the presence of other anions in the release medium that can exchange with the intercalated drug.
Q4: What are the critical quality attributes (CQAs) to monitor during the development of an improved aspirin-aluminum formulation?
A4: The following CQAs are critical:
-
Aspirin and Salicylic Acid Assay: To ensure the correct dosage and monitor for degradation.
-
Content Uniformity: To guarantee consistent dosage in each tablet.
-
In Vitro Dissolution Profile: To predict in vivo performance and ensure batch-to-batch consistency.
-
Disintegration Time: To ensure the tablet breaks up rapidly upon contact with physiological fluids.
-
Hardness and Friability: To ensure the mechanical integrity of the tablet during manufacturing, packaging, and handling.
-
Stability: To assess the degradation of aspirin to salicylic acid and acetic acid under various storage conditions.
Q5: What analytical methods are recommended for quantifying aspirin and its primary metabolite, salicylic acid, in plasma for bioavailability studies?
A5: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS/MS) detection is the most common and reliable method. Gas Chromatography-Mass Spectrometry (GC-MS) is also a sensitive and specific alternative. It is crucial to use a validated bioanalytical method to ensure accurate and reproducible results.
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Different Aspirin Formulations (500 mg dose)
| Formulation | Cmax (mg/L) (Geometric Mean ± SD) | AUC (mg·h/L) (Geometric Mean ± SD) | Tmax (h) (Median) |
| Aspirin Tablet | 13.9 ± 6.9 | 16.3 ± 6.2 | 0.67 |
| Aspirin Granules | 10.4 ± 4.5 | 14.8 ± 4.9 | 0.75 |
| Effervescent Tablet | 24.3 ± 8.5 | 18.5 ± 5.6 | 0.42 |
| Fast Release Tablet | 25.8 ± 11.1 | 19.3 ± 6.1 | 0.42 |
| Chewable Tablet | 15.0 ± 5.6 | 17.2 ± 5.8 | 0.50 |
| Aspirin-Aluminum Tablet | Data not available in comparative format, but bioavailability is ~60% of standard tablet. | Data not available in comparative format. | Data not available in comparative format. |
Data for standard aspirin formulations are adapted from a meta-analysis of multiple studies.
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing of Aspirin-Aluminum Complex Tablets
Objective: To assess the in vitro release profile of aspirin from an aluminum-containing formulation.
Apparatus: USP Apparatus 2 (Paddle Apparatus)
Dissolution Medium: 900 mL of 0.05 M phosphate buffer, pH 6.8. (Note: Other media such as 0.1 N HCl can be used to simulate gastric fluid).
Procedure:
-
Set the temperature of the dissolution medium to 37 ± 0.5 °C.
-
Set the paddle speed to 75 rpm.
-
Place one tablet in each dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 10, 20, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples immediately through a 0.45 µm syringe filter.
-
Analyze the samples for aspirin concentration using a validated HPLC-UV method at a wavelength of approximately 237 nm.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for the Quantification of Aspirin and Salicylic Acid in Plasma
Objective: To determine the concentration of aspirin and its metabolite, salicylic acid, in plasma samples from pharmacokinetic studies.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 5 µm, 4.6 x 150 mm)
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., 0.1% formic acid in water) in an appropriate ratio (e.g., 30:70 v/v).
Sample Preparation:
-
To 200 µL of plasma, add an internal standard (e.g., o-hydroxybenzoic acid).
-
Acidify the sample with a small volume of 1 M HCl.
-
Perform liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Vortex and centrifuge the samples.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject a defined volume (e.g., 20 µL) into the HPLC system.
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Detection wavelength: 237 nm
-
Column temperature: 30 °C
Quantification: Construct a calibration curve using standards of known concentrations of aspirin and salicylic acid in blank plasma. Determine the concentrations in the unknown samples by interpolating from the calibration curve.
Visualizations
References
- 1. The bioavailabilities of aspirin from an aspirin aluminum and an aspirin tablet and the effects of food and aluminum hydroxide gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. THE BIOAVAILABILITIES OF ASPIRIN FROM AN this compound AND AN ASPIRIN TABLETS AND THE EFFECTS OF FOOD AND ALUMINUM HYDROXIDE GEL [jstage.jst.go.jp]
Validation & Comparative
Aspirin Aluminum: A Comparative Analysis of Efficacy Against Other NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of aspirin aluminum against other common nonsteroidal anti-inflammatory drugs (NSAIDs). The information presented is based on available experimental data and aims to offer an objective resource for research and development in the pharmaceutical field.
Introduction to this compound
This compound is a salt of acetylsalicylic acid (aspirin). The inclusion of aluminum hydroxide is intended to act as a buffer, potentially mitigating the gastrointestinal side effects commonly associated with standard aspirin. However, this formulation also impacts the drug's pharmacokinetic profile.
Mechanism of Action: The Cyclooxygenase (COX) Pathway
Like other NSAIDs, the primary mechanism of action for aspirin (and by extension, this compound) is the inhibition of cyclooxygenase (COX) enzymes. These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Aspirin irreversibly inhibits both COX-1 and COX-2 enzymes through acetylation.
Pharmacokinetics of this compound: A Critical Difference
A key differentiator for this compound is its bioavailability. Studies have shown that the bioavailability of aspirin from an this compound tablet is approximately 60% of that from a standard aspirin tablet[1][2]. This is attributed to the slow release of aspirin from the aluminum complex[1][2]. This reduced bioavailability suggests that the onset of action may be delayed and the peak plasma concentration of salicylate may be lower compared to an equivalent dose of standard aspirin.
| Pharmacokinetic Parameter | This compound | Standard Aspirin | Reference |
| Relative Bioavailability | ~60% | 100% | [1] |
| Absorption Rate | Slower | Faster |
Table 1: Comparative Bioavailability of Aspirin from this compound and Standard Aspirin
Comparative Efficacy: An Indirect Assessment
Direct clinical trials comparing the efficacy of this compound to other NSAIDs are scarce. Therefore, this guide presents an indirect comparison by first examining the well-documented efficacy of standard aspirin against other NSAIDs and then contextualizing these findings with the known reduced bioavailability of aspirin from this compound.
Analgesic Efficacy
Clinical studies have compared the analgesic effects of standard aspirin with other NSAIDs in various pain models.
| NSAID | Dosage | Pain Model | Outcome | Reference |
| Ibuprofen | 400 mg | Dental Pain | Ibuprofen demonstrated a significantly greater analgesic effect than 650 mg of aspirin. | |
| Naproxen Sodium | 550 mg | Acute Pain | Naproxen sodium provided earlier and better pain relief compared to 650 mg of aspirin. |
Table 2: Comparative Analgesic Efficacy of Standard Aspirin vs. Other NSAIDs
Given the lower bioavailability of aspirin from this compound, it is plausible that its analgesic efficacy would be less than that of standard aspirin at an equivalent dosage, and consequently, likely less potent than ibuprofen and naproxen for acute pain relief.
Anti-inflammatory Efficacy
The anti-inflammatory properties of NSAIDs are often evaluated in preclinical models, such as the carrageenan-induced paw edema model in rats.
| NSAID | Dosage | Outcome | Reference |
| Aspirin | 100 mg/kg | Moderate inhibition of paw edema | |
| Ibuprofen | 50 mg/kg | Significant inhibition of paw edema | |
| Naproxen | 20 mg/kg | Potent inhibition of paw edema |
Table 3: Comparative Anti-inflammatory Efficacy in a Preclinical Model
The data from preclinical models suggest that, on a per-milligram basis, both ibuprofen and naproxen are more potent anti-inflammatory agents than standard aspirin. Considering the reduced bioavailability from this compound, its anti-inflammatory effect is expected to be further diminished relative to standard aspirin and other NSAIDs.
Gastrointestinal Tolerability
A primary rationale for the development of this compound was to improve gastrointestinal (GI) safety. The aluminum hydroxide component acts as an antacid. While this may reduce localized irritation, the systemic effects of COX-1 inhibition, which lead to decreased production of gastroprotective prostaglandins, are still present.
| NSAID | Incidence of GI Adverse Events (vs. Placebo) | Key Findings | Reference |
| Aspirin (standard) | Higher risk of minor GI events (OR 1.46) | Associated with a higher frequency of GI complaints than other common analgesics in short-term use. | |
| Ibuprofen | Lower risk of GI events compared to aspirin | Generally better tolerated than aspirin regarding GI side effects. | |
| Naproxen | Lower incidence of heartburn compared to aspirin | Better tolerated than aspirin in studies on patients with rheumatoid arthritis. |
Table 4: Comparative Gastrointestinal Tolerability
While the aluminum component in this compound may offer some local buffering, the systemic risk of GI adverse events due to prostaglandin inhibition remains a factor.
Experimental Protocols
Bioavailability Study of this compound
-
Objective: To compare the bioavailability of aspirin from an this compound tablet versus a standard aspirin tablet.
-
Methodology: Healthy human volunteers are administered a single oral dose of either this compound or a standard aspirin tablet. Total salicylate excretion in the urine is measured over a specified period. The relative bioavailability is calculated by comparing the total amount of salicylate excreted after administration of each formulation.
-
Key Parameters Measured: Total urinary salicylate excretion.
Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the anti-inflammatory activity of a test compound.
-
Methodology: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of rats. The test compound (e.g., this compound, ibuprofen, naproxen) or vehicle is administered orally or intraperitoneally prior to the carrageenan injection. The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.
-
Key Parameters Measured: Paw volume, percentage of edema inhibition.
Acetic Acid-Induced Writhing Test in Mice
-
Objective: To assess the peripheral analgesic activity of a test compound.
-
Methodology: Mice are pre-treated with the test compound or vehicle. After a specified time, a 0.6% solution of acetic acid is injected intraperitoneally. The number of writhes (a characteristic stretching behavior indicative of pain) is counted for a defined period (e.g., 20 minutes). The analgesic effect is determined by the reduction in the number of writhes in the treated groups compared to the control group.
-
Key Parameters Measured: Number of writhes, percentage of inhibition of writhing.
Conclusion
The available evidence suggests that this compound, due to its lower bioavailability of aspirin, is likely a less potent analgesic and anti-inflammatory agent compared to standard aspirin, ibuprofen, and naproxen when administered at equivalent doses. While the inclusion of aluminum hydroxide may provide some localized gastrointestinal buffering, the systemic risks associated with COX inhibition remain. For applications requiring rapid and potent analgesic or anti-inflammatory effects, other NSAIDs such as ibuprofen and naproxen appear to be more effective based on current data. Further direct comparative studies are warranted to definitively establish the efficacy profile of this compound in relation to other NSAIDs.
References
- 1. THE BIOAVAILABILITIES OF ASPIRIN FROM AN this compound AND AN ASPIRIN TABLETS AND THE EFFECTS OF FOOD AND ALUMINUM HYDROXIDE GEL [jstage.jst.go.jp]
- 2. The bioavailabilities of aspirin from an this compound and an aspirin tablet and the effects of food and aluminum hydroxide gel - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioequivalence of Different Aspirin Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioequivalence of various aspirin formulations, supported by experimental data. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and formulation.
Introduction to Aspirin Bioequivalence
Aspirin (acetylsalicylic acid, ASA) is a widely used medication for its analgesic, anti-inflammatory, antipyretic, and antiplatelet effects. The clinical efficacy of an aspirin product is dependent on its bioavailability, which is the rate and extent to which the active ingredient is absorbed from the drug product and becomes available at the site of action. Bioequivalence studies are crucial to ensure that generic or reformulated aspirin products are therapeutically equivalent to the innovator or reference product. These studies typically compare pharmacokinetic parameters such as the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the total drug exposure over time (area under the plasma concentration-time curve, AUC).
Comparative Pharmacokinetic Data
The bioequivalence of different aspirin formulations is primarily assessed by comparing their key pharmacokinetic parameters. The following tables summarize data from various studies comparing immediate-release, enteric-coated, buffered, chewable, and effervescent aspirin formulations. It is important to note that both acetylsalicylic acid (ASA) and its active metabolite, salicylic acid (SA), are measured in plasma. While ASA is responsible for the antiplatelet effect, SA contributes to the anti-inflammatory and analgesic effects.[1]
Table 1: Pharmacokinetic Parameters of Acetylsalicylic Acid (ASA) for Various Aspirin Formulations (500 mg dose) [1][2]
| Formulation Type | Cmax (mg/L) [Geometric Mean ± SD] | Tmax (h) [Median (95% CI)] | AUC (mg·h/L) [Geometric Mean ± SD] |
| Aspirin Tablet | 5.23 ± 0.53 | 0.68 (0.50 - 1.00) | 6.49 ± 0.38 |
| Effervescent Tablet | 10.79 ± 1.06 | 0.26 (0.25 - 0.50) | 6.83 ± 0.56 |
| Granules in Suspension | 9.80 ± 3.45 | 0.42 (0.33 - 0.50) | 6.70 ± 1.98 |
| Fast Release Tablet | 12.10 ± 4.23 | 0.42 (0.33 - 0.58) | 7.90 ± 2.45 |
| Chewable Tablet | 12.20 | 0.50 | 1743 (mg-min/dL) |
Table 2: Pharmacokinetic Parameters of Salicylic Acid (SA) for Various Aspirin Formulations (500 mg dose) [1]
| Formulation Type | Cmax (mg/L) [Geometric Mean ± SD] | Tmax (h) [Median (95% CI)] | AUC (mg·h/L) [Geometric Mean ± SD] |
| Aspirin Tablet | 32.7 ± 8.1 | 1.50 (1.00 - 2.00) | 162.1 ± 38.5 |
| Effervescent Tablet | 43.1 ± 10.2 | 0.75 (0.50 - 1.00) | 165.2 ± 35.8 |
| Granules in Suspension | 40.5 ± 10.1 | 0.75 (0.50 - 1.00) | 160.5 ± 35.1 |
| Fast Release Tablet | 45.3 ± 11.2 | 0.75 (0.50 - 1.00) | 170.3 ± 39.4 |
Table 3: Comparative Bioavailability of Enteric-Coated vs. Immediate-Release Aspirin
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Reference |
| Enteric-Coated (Test) | 23.66 ± 16.26 | 4.9 ± 2.4 | 66.2 ± 42.9 | [3] |
| Enteric-Coated (Reference) | 21.73 ± 11.33 | 4.6 ± 1.5 | 64.8 ± 38.0 | |
| Immediate-Release | 758.38 ± 455.34 | 6.75 | 1008.88 ± 452.27 | |
| Enteric-Coated Sustained-Release | 222.77 ± 98.04 | 4.5 | 918.04 ± 238.40 |
Experimental Protocols
Detailed methodologies are critical for the accurate assessment of bioequivalence. The following sections outline typical experimental protocols for aspirin bioequivalence studies.
In Vitro Dissolution Testing
Dissolution testing is a key in vitro test to predict the in vivo performance of a drug product. For aspirin tablets, USP Apparatus 1 (basket) or Apparatus 2 (paddle) are commonly used.
-
Immediate-Release Formulations: Testing is typically performed in a pH 4.5 acetate buffer. Samples are collected at multiple time points (e.g., 10, 20, 30, 45, 60, and 90 minutes) to generate a dissolution profile.
-
Enteric-Coated Formulations: A two-stage dissolution method is employed. The tablets are first exposed to an acidic medium (e.g., 0.1 N HCl) for 2 hours to simulate the stomach environment, followed by a phosphate buffer at pH 6.8 to simulate the intestinal environment. The amount of drug released at each stage is measured.
-
Extended-Release Formulations: Dissolution profiles are generated in multiple media (e.g., pH 1.2, 4.5, and 6.8) to ensure consistent drug release.
In Vivo Bioequivalence Study Design
A typical in vivo bioequivalence study for aspirin formulations follows a randomized, single-dose, two-way crossover design.
-
Subjects: Healthy male and non-pregnant female volunteers are recruited for the study. Subjects undergo a physical examination and biochemical screening to ensure they meet the inclusion criteria.
-
Study Conduct: The study is typically conducted under fasting or fed conditions as specified by regulatory guidance. Subjects receive a single dose of the test and reference formulations in separate study periods, with a washout period of at least 7 days between doses.
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0.5, 1, 2, 3, 4, 5, 6, 8, 10, and 12 hours after dosing). Plasma is separated and stored frozen until analysis.
Bioanalytical Method
The concentrations of ASA and SA in plasma samples are determined using a validated bioanalytical method, typically high-performance liquid chromatography (HPLC) with ultraviolet (UV) or tandem mass spectrometry (LC-MS/MS) detection.
-
Sample Preparation: Plasma samples are typically acidified and deproteinized, followed by liquid-liquid or solid-phase extraction to isolate ASA and SA.
-
Chromatographic Conditions: A reversed-phase C18 or C8 column is commonly used for separation. The mobile phase is typically a mixture of water, acetonitrile, and an acid like phosphoric or trifluoroacetic acid.
-
Detection: UV detection is often set at around 225-250 nm.
Statistical Analysis
Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time data for both ASA and SA. Bioequivalence is assessed by statistical comparison of these parameters for the test and reference products. The 90% confidence intervals for the ratio of the geometric means (test/reference) for Cmax and AUC must fall within the acceptance range of 80% to 125%. For highly variable drugs like aspirin, a reference-scaled average bioequivalence (RSABE) approach may be used.
Visualizations
Experimental Workflow for a Typical Aspirin Bioequivalence Study
References
A Comparative Analysis of the Gastrointestinal Absorption of Aluminum Acetylsalicylate and Acetylsalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the gastrointestinal absorption profiles of aluminum acetylsalicylate and acetylsalicylic acid (aspirin). The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the pharmacokinetic differences between these two compounds.
Executive Summary
Acetylsalicylic acid, a cornerstone of anti-inflammatory and antiplatelet therapy, is known for its potential to cause gastrointestinal irritation. Aluminum acetylsalicylate was developed as an alternative to mitigate these side effects. This guide delves into the comparative gastrointestinal absorption, highlighting key pharmacokinetic parameters and the underlying mechanisms that differentiate these two active pharmaceutical ingredients. The evidence suggests that while aluminum acetylsalicylate may offer a degree of gastrointestinal protection, this comes at the cost of reduced and delayed aspirin bioavailability.
Quantitative Data Comparison
Direct comparative studies providing specific Cmax (peak plasma concentration) and Tmax (time to reach peak plasma concentration) values for aluminum acetylsalicylate alongside acetylsalicylic acid are limited in recent literature. However, earlier studies and data from various formulations of acetylsalicylic acid allow for a qualitative and semi-quantitative comparison.
| Pharmacokinetic Parameter | Aluminum Acetylsalicylate | Acetylsalicylic Acid (Plain Tablet) | Key Observations |
| Bioavailability | Lower bioavailability, approximately 60% of that of acetylsalicylic acid.[1] | Higher and more complete absorption. | The lower bioavailability of aluminum acetylsalicylate is attributed to the slow release of aspirin from the aluminum complex.[1] |
| Peak Plasma Concentration (Cmax) | Generally lower than plain acetylsalicylic acid. | Varies by formulation; for a plain tablet, it is typically higher than the aluminum salt. | A lower Cmax suggests a slower rate and potentially reduced extent of absorption. |
| Time to Peak Plasma Concentration (Tmax) | Generally longer than plain acetylsalicylic acid.[2] | For a plain tablet, Tmax is approximately 0.5 hours.[3] | The delayed Tmax for aluminum acetylsalicylate indicates a slower absorption process.[2] |
Experimental Protocols
The following outlines a typical experimental protocol for a comparative bioavailability study of oral aspirin formulations, based on common practices in the field.
Study Design: A randomized, open-label, two-period crossover study.
Subjects: A cohort of healthy adult volunteers, typically non-smokers and with no history of gastrointestinal diseases or contraindications to aspirin. The number of subjects is determined by statistical power calculations.
Procedure:
-
Fasting: Subjects fast overnight for at least 10 hours before drug administration.
-
Drug Administration: In each study period, subjects receive a single oral dose of either the test formulation (Aluminum Acetylsalicylate) or the reference formulation (Acetylsalicylic Acid) with a standardized volume of water.
-
Washout Period: A washout period of at least 7 days separates the two study periods to ensure complete elimination of the drug from the body.
-
Blood Sampling: Venous blood samples are collected into tubes containing an anticoagulant and an esterase inhibitor (to prevent ex vivo hydrolysis of aspirin) at predetermined time points (e.g., pre-dose, and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Separation: Plasma is separated by centrifugation and stored frozen at -20°C or below until analysis.
-
Bioanalytical Method: Plasma concentrations of acetylsalicylic acid and its primary metabolite, salicylic acid, are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The pharmacokinetic parameters, including Cmax, Tmax, and Area Under the Curve (AUC), are calculated from the plasma concentration-time data for both acetylsalicylic acid and salicylic acid.
Mandatory Visualizations
Experimental Workflow for a Comparative Bioavailability Study
Caption: Workflow of a typical crossover bioavailability study.
Signaling Pathway of NSAID-Induced Gastrointestinal Mucosal Damage
Caption: NSAID-induced gastrointestinal damage pathway.
Conclusion
The comparison between aluminum acetylsalicylate and acetylsalicylic acid reveals a trade-off between gastrointestinal safety and pharmacokinetic performance. Aluminum acetylsalicylate demonstrates a slower and less complete absorption of the active aspirin moiety, which may contribute to a reduced risk of direct mucosal injury. However, this altered absorption profile, characterized by lower bioavailability, a reduced Cmax, and a prolonged Tmax, could impact the onset and intensity of the desired therapeutic effects, particularly in acute conditions requiring rapid drug action. For researchers and drug development professionals, the choice between these two forms of aspirin will depend on the specific therapeutic goals and the desired balance between efficacy and gastrointestinal tolerability. Further well-controlled pharmacokinetic and pharmacodynamic studies are warranted to fully elucidate the clinical implications of these differences.
References
A Comparative Guide to the Therapeutic Equivalence of Aspirin Aluminum and Standard Aspirin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic equivalence of aspirin aluminum and standard aspirin (acetylsalicylic acid). The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the key differences between these two formulations.
Executive Summary
This compound is a formulation that combines acetylsalicylic acid with aluminum hydroxide. The primary rationale for this formulation is to mitigate the gastrointestinal side effects commonly associated with standard aspirin by leveraging the antacid properties of aluminum hydroxide.[1] However, this alteration in formulation has a significant impact on the bioavailability of aspirin. Experimental data indicates that the bioavailability of aspirin from an this compound tablet is approximately 60% of that from a standard aspirin tablet.[2] This reduced bioavailability is attributed to the slow release of aspirin from the aluminum complex.[2] Consequently, while this compound may offer a degree of gastrointestinal protection, its therapeutic effects, which are dependent on the systemic absorption of acetylsalicylic acid, are likely to be diminished or delayed compared to standard aspirin.
Data Presentation: Pharmacokinetic Parameters
| Parameter | This compound | Standard Aspirin | Key Observations |
| Bioavailability | ~60% relative to standard aspirin[2] | 80-100%[3] | The aluminum complex in this compound significantly reduces the overall absorption of aspirin. |
| Cmax (Maximum Plasma Concentration) | Expected to be lower than standard aspirin | Variable depending on formulation (e.g., plain tablets, effervescent) | A lower and delayed peak plasma concentration is anticipated for this compound due to its slower dissolution and release of the active ingredient. |
| Tmax (Time to Maximum Plasma Concentration) | Expected to be longer than standard aspirin | Variable depending on formulation (e.g., plain tablets, effervescent) | The slower release from the aluminum complex is expected to delay the time to reach maximum plasma concentration. |
| AUC (Area Under the Curve) | Expected to be significantly lower than standard aspirin | Variable depending on formulation | The reduced bioavailability directly translates to a lower overall systemic exposure to aspirin. |
Note: The Cmax, Tmax, and AUC values for standard aspirin can vary considerably based on the specific formulation (e.g., plain tablets, buffered, enteric-coated, chewable). The data for this compound is inferred from its known lower bioavailability.
Experimental Protocols
Bioavailability Study
Objective: To compare the rate and extent of absorption of aspirin from this compound tablets and standard aspirin tablets.
Methodology:
-
Study Design: A randomized, crossover study design is typically employed with a sufficient washout period between treatments.
-
Subjects: A cohort of healthy human volunteers, often male, are recruited.
-
Drug Administration: Subjects are administered a single oral dose of either the this compound tablet or the standard aspirin tablet.
-
Sample Collection: Blood and urine samples are collected at predetermined time intervals over a 24-hour period.
-
Analytical Method: The concentration of salicylate (the primary metabolite of aspirin) in the collected plasma and urine samples is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Analysis: The collected data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, for both formulations. The relative bioavailability of this compound is then calculated in comparison to standard aspirin.
In Vitro Dissolution Study
Objective: To compare the dissolution profiles of this compound and standard aspirin tablets under controlled laboratory conditions.
Methodology:
-
Apparatus: A USP Dissolution Apparatus 2 (paddle apparatus) is commonly used.
-
Dissolution Medium: The dissolution is typically tested in different media to simulate the pH conditions of the gastrointestinal tract, such as 0.1 N HCl (simulated gastric fluid) and phosphate buffer at various pH levels (e.g., 4.5 and 6.8, simulating intestinal fluid).
-
Procedure:
-
The dissolution vessel is filled with a specified volume of the dissolution medium and maintained at a constant temperature of 37°C.
-
A single tablet of either this compound or standard aspirin is placed in the vessel.
-
The paddle is rotated at a constant speed (e.g., 50 rpm).
-
Aliquots of the dissolution medium are withdrawn at specified time intervals.
-
The concentration of dissolved aspirin in each aliquot is determined using a suitable analytical method, such as UV-Vis spectrophotometry.
-
-
Data Analysis: The percentage of the labeled amount of aspirin dissolved is plotted against time to generate a dissolution profile for each formulation.
Platelet Aggregation Assay
Objective: To assess the pharmacodynamic effect of this compound and standard aspirin by measuring their ability to inhibit platelet aggregation.
Methodology:
-
Principle: This assay measures the ability of platelets to aggregate in response to an agonist after in vivo administration of the aspirin formulations.
-
Procedure:
-
Blood samples are collected from subjects before and at various time points after the administration of either this compound or standard aspirin.
-
Platelet-rich plasma (PRP) is prepared from the blood samples by centrifugation.
-
A platelet agonist, such as arachidonic acid or adenosine diphosphate (ADP), is added to the PRP.
-
The change in light transmittance through the PRP is measured over time using a platelet aggregometer. As platelets aggregate, the turbidity of the PRP decreases, and light transmittance increases.
-
-
Data Analysis: The extent and rate of platelet aggregation are recorded and compared between the two aspirin formulations. A lower degree of aggregation indicates a greater inhibitory effect of the aspirin formulation.
Mandatory Visualization
References
A Comparative Analysis of the Dissolution Rates of Aspirin and Aluminum Acetylsalicylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the dissolution rates of two common analgesic compounds: acetylsalicylic acid (aspirin) and its aluminum salt, aluminum acetylsalicylate. Understanding the dissolution characteristics of these active pharmaceutical ingredients (APIs) is crucial for formulation development, bioavailability assessment, and ensuring therapeutic efficacy. This document synthesizes available data and outlines a comprehensive experimental protocol for a comparative dissolution study.
Executive Summary
Acetylsalicylic acid, commonly known as aspirin, is a widely used medication for pain relief, fever reduction, and as an anti-inflammatory agent. Aluminum acetylsalicylate is a salt of aspirin designed to reduce gastric irritation. A critical determinant of an orally administered drug's onset of action and overall bioavailability is its dissolution rate in the gastrointestinal tract.
This guide presents an illustrative comparison of their dissolution profiles and provides a detailed experimental protocol for conducting a direct comparative analysis.
Comparative Dissolution Data
The following table summarizes the expected comparative dissolution profiles of aspirin and aluminum acetylsalicylate under standardized in vitro conditions. This data is illustrative and based on the known solubility and bioavailability differences between the two compounds. Actual experimental results may vary based on specific formulation characteristics and testing conditions.
| Time (minutes) | Aspirin (% Dissolved) | Aluminum Acetylsalicylate (% Dissolved) |
| 5 | 45 | 10 |
| 15 | 85 | 25 |
| 30 | 95 | 40 |
| 45 | >99 | 55 |
| 60 | >99 | 65 |
Experimental Protocol: Comparative Dissolution Study
This protocol outlines a standard method for comparing the in vitro dissolution rates of aspirin and aluminum acetylsalicylate using the USP Apparatus 2 (paddle method).
1. Materials and Equipment:
-
Active Pharmaceutical Ingredients: Aspirin (USP reference standard), Aluminum Acetylsalicylate.
-
Dissolution Medium: 900 mL of 0.1 N Hydrochloric (HCl) acid (pH 1.2) or pH 4.5 acetate buffer. The medium should be deaerated prior to use.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).
-
Analytical Instrument: UV-Vis Spectrophotometer.
-
Other: Calibrated timers, thermometers, and volumetric glassware.
2. Dissolution Test Parameters:
-
Apparatus: USP Apparatus 2 (Paddle)
-
Dissolution Medium: 900 mL of 0.1 N HCl or pH 4.5 acetate buffer
-
Temperature: 37 ± 0.5 °C
-
Paddle Speed: 75 RPM
-
Sampling Times: 5, 15, 30, 45, and 60 minutes
-
Sample Volume: 5 mL (replace with an equal volume of fresh, pre-warmed dissolution medium)
3. Procedure:
-
Prepare the dissolution medium and maintain its temperature at 37 ± 0.5 °C in the dissolution vessels.
-
Place a single tablet or a precisely weighed amount of API powder (equivalent to a standard dose) of either aspirin or aluminum acetylsalicylate in each vessel.
-
Start the paddle rotation at 75 RPM.
-
At each specified time point, withdraw a 5 mL aliquot of the dissolution medium from a zone midway between the surface of the medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.
-
Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium.
-
Filter the samples promptly through a suitable filter (e.g., 0.45 µm).
-
Analyze the concentration of the dissolved drug in the filtrate using a validated UV-Vis spectrophotometric method at a predetermined wavelength (e.g., 265 nm for aspirin in acetate buffer).
-
Calculate the cumulative percentage of drug dissolved at each time point, correcting for the drug removed in previous samples.
4. Data Analysis:
-
Plot the mean cumulative percent of drug dissolved against time for both aspirin and aluminum acetylsalicylate.
-
Compare the dissolution profiles using a similarity factor (f2) analysis if appropriate.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the comparative dissolution testing process.
References
Efficacy and safety of aspirin in the primary prevention of cardiovascular disease
For Researchers, Scientists, and Drug Development Professionals
Aspirin's role in the primary prevention of cardiovascular disease (CVD) has been a subject of extensive research, yielding a nuanced understanding of its risk-benefit profile. This guide provides a detailed comparison of the evidence from key clinical trials, focusing on the efficacy and safety of aspirin in individuals without pre-existing CVD. We delve into the experimental protocols of landmark studies and present the quantitative data in a clear, comparative format.
Efficacy and Safety Data from Major Clinical Trials
The decision to use aspirin for primary prevention hinges on a careful balance between its potential to reduce ischemic events and the increased risk of bleeding. Three major recent trials—ARRIVE, ASCEND, and ASPREE—have significantly shaped our current understanding. The following tables summarize the key efficacy and safety outcomes from these trials.
Efficacy Outcomes: Aspirin vs. Placebo
| Outcome | ARRIVE Trial[1][2] | ASCEND Trial[3][4][5] | ASPREE Trial |
| Primary Composite Endpoint | No significant difference | 12% relative risk reduction in serious vascular events | No significant difference in disability-free survival |
| Myocardial Infarction | Non-significant trend towards reduction | Significant reduction | No significant difference |
| Ischemic Stroke | No significant difference | No significant difference | No significant difference |
| Cardiovascular Death | No significant difference | No significant difference | No significant difference |
Safety Outcomes: Aspirin vs. Placebo
| Outcome | ARRIVE Trial | ASCEND Trial | ASPREE Trial |
| Major Bleeding | Significant increase | 29% relative risk increase | Significant increase |
| Gastrointestinal Bleeding | Significant increase | Significant increase | Significant increase |
| Intracranial Hemorrhage | No significant difference | Significant increase | Significant increase |
| Hemorrhagic Stroke | No significant difference | Significant increase | No significant difference |
Experimental Protocols of Key Trials
Understanding the methodologies of these trials is crucial for interpreting their findings and applying them to specific patient populations.
ARRIVE (Aspirin to Reduce Risk of Initial Vascular Events) Trial
-
Objective: To assess the efficacy and safety of aspirin in the primary prevention of cardiovascular events in individuals at moderate risk.
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.
-
Participants:
-
Inclusion Criteria: Men aged ≥55 years with 2 to 4 cardiovascular risk factors, and women aged ≥60 years with 3 or more risk factors. Risk factors included dyslipidemia, current smoking, and high blood pressure.
-
Exclusion Criteria: History of cardiovascular disease, diabetes, or a high risk of bleeding.
-
-
Intervention: 100 mg enteric-coated aspirin daily versus a matching placebo.
-
Randomization: Participants were randomly assigned in a 1:1 ratio to either the aspirin or placebo group.
-
Follow-up: Median follow-up was 60 months.
-
Primary Endpoint: A composite of time to the first occurrence of cardiovascular death, myocardial infarction, unstable angina, stroke, or transient ischemic attack.
ASCEND (A Study of Cardiovascular Events iN Diabetes) Trial
-
Objective: To determine whether aspirin reduces the risk of cardiovascular events in individuals with diabetes but no prior cardiovascular disease.
-
Study Design: A randomized, double-blind, placebo-controlled 2x2 factorial trial (also assessing omega-3 fatty acids).
-
Participants:
-
Inclusion Criteria: Individuals aged ≥40 years with diabetes (type 1 or 2) and no known cardiovascular disease.
-
Exclusion Criteria: Clear indication for or contraindication to aspirin.
-
-
Intervention: 100 mg enteric-coated aspirin daily versus a matching placebo.
-
Randomization: Participants were randomized to receive aspirin or placebo. The study used a mail-based approach for recruitment and follow-up.
-
Follow-up: The median duration of follow-up was 7.4 years.
-
Primary Efficacy Endpoint: The first occurrence of a serious vascular event (myocardial infarction, stroke, or transient ischemic attack) or cardiovascular death.
-
Primary Safety Endpoint: The first occurrence of a major bleeding event.
ASPREE (ASPirin in Reducing Events in the Elderly) Trial
-
Objective: To determine whether daily low-dose aspirin extends the duration of disability-free life in healthy older adults.
-
Study Design: A double-blind, randomized, placebo-controlled primary prevention trial.
-
Participants:
-
Inclusion Criteria: Community-dwelling individuals aged ≥70 years (or ≥65 years for minorities in the US) who were free of cardiovascular disease, dementia, and significant physical disability.
-
Exclusion Criteria: A clinical indication for or contraindication to aspirin, a high risk of bleeding, or a condition likely to cause death within 5 years.
-
-
Intervention: 100 mg enteric-coated aspirin daily versus a matching placebo.
-
Randomization: Participants were randomized in a 1:1 ratio to the aspirin or placebo group, stratified by age and study site. A 4-week placebo run-in period was used to assess compliance.
-
Follow-up: The median follow-up was 4.7 years.
-
Primary Endpoint: A composite of death, dementia, or persistent physical disability.
Signaling Pathways and Experimental Workflows
Aspirin's Mechanism of Action: The Cyclooxygenase (COX) Pathway
Aspirin's antithrombotic effect is primarily mediated through the irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme in platelets. This prevents the synthesis of thromboxane A2, a potent promoter of platelet aggregation.
General Experimental Workflow for a Primary Prevention Trial
The design of a primary prevention trial for a widely available drug like aspirin requires a rigorous methodology to ensure the validity of the results.
References
- 1. obgproject.com [obgproject.com]
- 2. ISRCTN [isrctn.com]
- 3. ASCEND: A Study of Cardiovascular Events iN Diabetes: Characteristics of a randomized trial of aspirin and of omega-3 fatty acid supplementation in 15,480 people with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Cost-effective recruitment methods for a large randomised trial in people with diabetes: A Study of Cardiovascular Events iN Diabetes (ASCEND) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Aspirin Aluminum
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with chemical compounds such as Aspirin Aluminum (Aluminum Acetylsalicylate), a thorough understanding of handling and disposal protocols is not just a regulatory requirement but a cornerstone of responsible research. This guide provides essential, immediate safety and logistical information to build a foundation of trust and safety in your laboratory.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, particularly in its solid, crystalline powder form, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety.[1][2][3] The recommended PPE includes:
-
Eye Protection: Tightly fitting safety goggles with side-shields are mandatory to prevent eye contact with the powder.[1][2]
-
Hand Protection: Chemical-impermeable gloves that have been inspected for integrity before use are essential.
-
Respiratory Protection: In situations where dust formation is likely or ventilation is inadequate, a suitable full-face respirator should be used to avoid inhalation.
-
Body Protection: Wear a lab coat or fire/flame-resistant and impervious clothing to protect your skin.
Hazard Identification and Control: A Procedural Overview
This compound is classified with several hazards that necessitate careful handling. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation and respiratory irritation. The following table summarizes the key hazard information:
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory tract irritation |
Source: MedChemExpress Safety Data Sheet
To mitigate these risks, a systematic approach to handling is required. The following workflow outlines the critical steps from preparation to disposal:
Operational and Disposal Plans: Step-by-Step Guidance
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoiding Dust: Take measures to prevent the formation of dust and aerosols.
-
Contact Avoidance: Avoid all direct contact with the skin and eyes.
-
Ignition Sources: Keep away from all sources of ignition and use non-sparking tools to prevent fire from electrostatic discharge.
First Aid Measures:
In the event of exposure, immediate action is critical. The following table outlines the recommended first aid procedures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected skin area with soap and plenty of water. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
Disposal Plan:
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.
-
Collection: Collect waste material in suitable, closed, and properly labeled containers.
-
Regulations: Dispose of the chemical waste in accordance with all applicable local, state, and federal regulations.
-
Environmental Protection: Do not allow the chemical to enter drains, sewers, or waterways.
The logical relationship between hazard identification and the implementation of control measures is visualized in the diagram below:
By adhering to these safety protocols and operational plans, you can ensure a secure research environment and handle this compound with the confidence that comes from being well-informed and prepared.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
